molecular formula C11H15N B13601957 2-(3,5-Dimethylphenyl)azetidine

2-(3,5-Dimethylphenyl)azetidine

Katalognummer: B13601957
Molekulargewicht: 161.24 g/mol
InChI-Schlüssel: AYKYDTFCMLCYOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Dimethylphenyl)azetidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of four-membered nitrogen-containing heterocycles known as azetidines. The azetidine ring is a valuable scaffold due to its constrained geometry and high ring strain, which can improve key physicochemical properties of drug candidates, such as metabolic stability, solubility, and potency . The 3,5-dimethylphenyl substituent on the azetidine ring makes this compound a particularly useful intermediate for structure-activity relationship (SAR) studies and for exploring novel chemical space in the design of bioactive molecules. Azetidine derivatives are recognized as key structural motifs in pharmaceuticals and bioactive compounds. They are found in a range of therapeutic agents, including antihypertensive drugs like azelnidipine, and have demonstrated diverse biological activities such as antimicrobial, antiviral, and anticancer effects . The incorporation of an azetidine ring is a common strategy in scaffold hopping to enhance pharmacokinetic profiles . Researchers utilize compounds like 2-(3,5-Dimethylphenyl)azetidine as a versatile building block for constructing more complex molecules. It serves as a core template in diversity-oriented synthesis (DOS) to generate libraries of fused, bridged, and spirocyclic ring systems for probe and drug discovery efforts . Its structural features also make it a candidate for developing ligands that target the central nervous system (CNS), given the potential for favorable blood-brain barrier penetration properties . This product is intended for research applications as a chemical building block and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H15N

Molekulargewicht

161.24 g/mol

IUPAC-Name

2-(3,5-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-8-5-9(2)7-10(6-8)11-3-4-12-11/h5-7,11-12H,3-4H2,1-2H3

InChI-Schlüssel

AYKYDTFCMLCYOW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C2CCN2)C

Herkunft des Produkts

United States

Foundational & Exploratory

2-(3,5-Dimethylphenyl)azetidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(3,5-Dimethylphenyl)azetidine: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

2-(3,5-Dimethylphenyl)azetidine is a conformationally restricted heterocyclic amine belonging to the 2-arylazetidine class. Structurally, it consists of a four-membered azetidine ring substituted at the C2 position with a 3,5-dimethylphenyl moiety. This molecule represents a strategic scaffold in medicinal chemistry, often utilized to modulate the lipophilicity and metabolic stability of phenethylamine-like pharmacophores.

While less common than its acyclic analogs (e.g., dimethylamphetamine), this compound is of significant interest in neuropharmacology as a potential Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). Its rigidified structure reduces conformational entropy, potentially enhancing receptor selectivity compared to flexible phenethylamines.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Identity[6][9]
  • IUPAC Name: 2-(3,5-Dimethylphenyl)azetidine

  • Molecular Formula: C₁₁H₁₅N[1]

  • Molecular Weight: 161.25 g/mol

  • CAS Number (Precursor/Analog Reference): 1339372-69-8 (refers to the 4-(3,5-dimethylphenyl)azetidin-2-one intermediate).[2]

Structural Analysis

The molecule features a high-strain azetidine ring (~26 kcal/mol strain energy) fused to a lipophilic aromatic domain.

  • The Azetidine Ring: The 4-membered nitrogen heterocycle introduces significant "pucker" (butterfly conformation) to relieve torsional strain. The nitrogen lone pair is more exposed than in pyrrolidines, typically resulting in higher basicity (pKa ~11.0–11.3).

  • 3,5-Dimethyl Substitution: The meta-dimethyl pattern on the phenyl ring serves two critical functions:

    • Lipophilicity Boost: Increases logP, facilitating blood-brain barrier (BBB) penetration.

    • Metabolic Blockade: Sterically hinders metabolic oxidation at the ring positions, extending the half-life compared to unsubstituted analogs.

Predicted Physicochemical Data

Data estimated based on structural analogs (2-phenylazetidine and 2-(2,6-dimethylphenyl)azetidine).

PropertyValue (Predicted/Experimental)Notes
Physical State Colorless to pale yellow oilHygroscopic; absorbs CO₂ from air.
Boiling Point 215–220 °C (at 760 mmHg)Estimated based on MW and polarity.
pKa (Conjugate Acid) 10.8 – 11.2Highly basic secondary amine.
LogP 2.8 – 3.1Favorable for CNS penetration.
Solubility Soluble in DCM, EtOH, MeOH, DMSOLimited water solubility as free base.

Synthetic Methodologies

The synthesis of 2-(3,5-Dimethylphenyl)azetidine is most reliably achieved through the reduction of the corresponding


-lactam intermediate or cyclization of 

-haloamines.
Route A: Reduction of -Lactam (Preferred)

This route is favored for its scalability and the commercial availability of the lactam precursor.

Precursor: 4-(3,5-Dimethylphenyl)azetidin-2-one (CAS: 1339372-69-8).[2]

Protocol:

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv) in anhydrous THF under Argon atmosphere at 0°C.

  • Addition: Dropwise add a solution of 4-(3,5-Dimethylphenyl)azetidin-2-one in THF to the hydride suspension.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. The carbonyl group is reduced to the methylene, preserving the ring.

  • Workup: Quench carefully using the Fieser method (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O). Filter the granular aluminum salts.
  • Purification: Concentrate the filtrate and purify via acid-base extraction or Kugelrohr distillation.

Route B: Cyclization of -Haloamines

This method constructs the ring from acyclic precursors via intramolecular nucleophilic substitution.

Precursor: 3-Chloro-1-(3,5-dimethylphenyl)propan-1-amine.

Protocol:

  • Dissolution: Dissolve the

    
    -chloroamine hydrochloride in ethanol.
    
  • Cyclization: Add excess base (NaOH or K₂CO₃) and heat to reflux. The free amine attacks the terminal carbon, displacing the chloride.

  • Isolation: Solvent evaporation followed by extraction into diethyl ether.

Synthesis Visualization

SynthesisPath Start 3,5-Dimethylbenzaldehyde Inter1 Imine Intermediate Start->Inter1 + Amine source (Condensation) Lactam 4-(3,5-Dimethylphenyl) azetidin-2-one Inter1->Lactam + Ketene source (Staudinger Synthesis) Target 2-(3,5-Dimethylphenyl) azetidine Lactam->Target LiAlH4 / THF (Reduction)

Caption: Figure 1. Synthesis of 2-(3,5-Dimethylphenyl)azetidine via the Staudinger synthesis and subsequent reduction.

Pharmacological Profile (Inferred)

Mechanism of Action

Based on the Structure-Activity Relationship (SAR) of the 2-phenylazetidine class, this compound acts as a monoamine transporter modulator.

  • Primary Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

  • Mode: Reuptake Inhibition. The constrained nitrogen mimics the side chain of amphetamine but locked in a specific rotamer, often leading to higher affinity for the transporter.

  • Selectivity: Azetidine analogs often show reduced serotonin (SERT) affinity compared to their pyrrolidine counterparts, favoring a stimulant-like profile.

SAR Analysis: The 3,5-Dimethyl Effect

The 3,5-dimethyl substitution is a critical modification:

  • Electronic Effect: The methyl groups are weak electron donors, slightly increasing the electron density of the aromatic ring, which can enhance pi-pi stacking interactions within the transporter binding pocket.

  • Steric Effect: The meta positions are key for selectivity. Unlike ortho (2,6) substitution, which twists the phenyl ring out of plane relative to the azetidine, meta substitution allows for a more planar conformation, potentially fitting better into the DAT/NET substrate site.

Biological Pathway Diagram

Pharmacology Compound 2-(3,5-Dimethylphenyl) azetidine Transporter Monoamine Transporters (NET > DAT >> SERT) Compound->Transporter Binds/Inhibits Synapse Synaptic Cleft Effect Increased Extracellular Neurotransmitters Synapse->Effect Accumulation of DA/NE Transporter->Synapse Blocks Reuptake Response CNS Stimulation (Alertness, Focus) Effect->Response Signal Transduction

Caption: Figure 2. Proposed pharmacodynamic mechanism of action as a reuptake inhibitor.

Safety & Handling Protocols

Hazard Identification
  • GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage), Acute Tox. 4 (Oral).

  • Reactivity: Secondary amines are incompatible with strong oxidizing agents and acid chlorides. The strained ring makes the compound susceptible to ring-opening polymerization if exposed to strong Lewis acids.

Storage Conditions
  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent carbonate formation.

  • Temperature: 2–8°C (Refrigerated).

  • Container: Tightly sealed glass vial with PTFE-lined cap.

Emergency Protocol
  • Skin Contact: Immediately wash with polyethylene glycol 400 (if available) or copious water for 15 minutes. Azetidines can penetrate skin rapidly due to lipophilicity.

  • Spill: Neutralize with weak acid (citric acid) before absorbing with inert material (vermiculite).

References

  • Couty, F., & Evano, G. (2006). Synthesis of azetidines. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • BLD Pharm. (2024). Product Data: 4-(3,5-Dimethylphenyl)azetidin-2-one (CAS 1339372-69-8).[2] Retrieved from BLDpharm.com. Link

  • Singh, G. S., & D'Hooghe, M. (2018). Recent developments in the synthesis of azetidines. Current Organic Chemistry, 22(6). Link

  • ChemicalBook. (2024). Azetidine Properties and Safety Data. Link

  • PubChem. (2024). Compound Summary: 2-Phenylazetidine.[3] National Library of Medicine. Link

Sources

2-Arylazetidines: A Technical Guide to Emerging Medicinal Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry of 2-arylazetidine derivatives, structured for researchers and drug discovery professionals.

Executive Summary

The 2-arylazetidine scaffold represents a high-value, underutilized motif in modern medicinal chemistry. While 3-substituted azetidines have successfully entered the clinic (e.g., Cobimetinib, Baricitinib), the 2-aryl isomer offers a distinct topological vector that rigidly positions aryl pharmacophores in a specific quadrant of chemical space.

This guide analyzes the 2-arylazetidine core as a bioisostere for pyrrolidines and piperidines, detailing its unique ability to modulate basicity (


), reduce lipophilicity, and access novel IP space. It addresses the critical synthetic challenges and metabolic liabilities—specifically ring-opening pathways—that must be navigated to successfully deploy this scaffold.

Structural & Physicochemical Properties[1][2][3][4][5][6]

Conformational Rigidity & Puckering

Unlike the flexible pyrrolidine (5-membered) or chair-like piperidine (6-membered) rings, the azetidine ring is highly strained (~26 kcal/mol) and exists in a puckered conformation .

  • Pucker Angle: The ring deviates from planarity by approximately 24–30° .

  • Vector Implication: In a 2-arylazetidine, the aryl group adopts a pseudo-equatorial position to minimize steric clash, creating a rigid vector distinct from the flexible "envelope" of a 2-arylpyrrolidine. This rigidity reduces the entropic penalty upon protein binding.

Basicity Modulation ( )

Replacing a pyrrolidine with an azetidine significantly alters the electronic environment of the nitrogen.

  • s-Character: The bond angles in the 4-membered ring (~90°) force the C-N bonds to use orbitals with higher p-character, leaving the nitrogen lone pair with higher s-character. This renders the lone pair less available for protonation.

  • Inductive Effect: The proximate aryl group at C2 further lowers the

    
     via induction.
    
  • Data Comparison:

    • Pyrrolidine

      
      : ~11.3
      
    • Azetidine

      
      : ~11.3
      
    • 2-Phenylazetidine

      
      : ~10.4 
      

Medicinal Impact: This lowering of


 (by ~1 log unit) can improve membrane permeability (higher fraction of neutral species at physiological pH) and reduce hERG liability often associated with high-basicity amines.
Lipophilicity & Ligand Efficiency

The azetidine ring is a "minimalist" linker. It removes a methylene unit compared to pyrrolidine, lowering molecular weight (MW) and typically reducing LogP, which boosts Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

Synthetic Methodologies

Constructing the 2-arylazetidine core is synthetically more demanding than the 3-substituted isomer due to the steric hindrance at the ring-closure site.

Primary Route: Stereoselective Imino-Aldol Reaction

The most robust method for accessing chiral 2-arylazetidines involves the reaction of ester enolates with aldimines, followed by reduction and cyclization. This route allows for the installation of diverse aryl groups.

IminoAldol Figure 1: Stereoselective Synthesis via Imino-Aldol Route (Ghorai Protocol) Start N-Sulfonyl Aldimine (Ar-CH=N-Ts) Inter1 β-Amino Ester (Mannich Adduct) Start->Inter1 Imino-Aldol Enolate Ester Enolate (LiHMDS/Ester) Enolate->Inter1 Red Reduction (LiAlH4) Inter1->Red Inter2 γ-Amino Alcohol Red->Inter2 Cycl Cyclization (TsCl, KOH, Δ) Inter2->Cycl Intramolecular SN2 Product 2-Arylazetidine Cycl->Product

Emerging Route: C(sp³)-H Arylation

Recent advances utilize Palladium-catalyzed C-H activation to install aryl groups directly onto the azetidine ring. This often requires a directing group (DG) on the nitrogen (e.g., picolinamide) to facilitate the formation of the strained 4-membered palladacycle intermediate.

Medicinal Chemistry Case Study: Nicotine Bioisosterism

The 2-arylazetidine moiety serves as a potent bioisostere for the pyridine-pyrrolidine system found in nicotine.

The Molecule: 1-Methyl-2-(3-pyridyl)azetidine (MPA)

Researchers synthesized MPA to probe the steric requirements of Nicotinic Acetylcholine Receptors (nAChRs).

  • Structure: Replaces the 5-membered pyrrolidine of nicotine with a 4-membered azetidine.

  • Binding Affinity: MPA exhibits higher affinity for the

    
     nAChR subtype (
    
    
    
    = 1.2 nM) compared to (-)-nicotine (
    
    
    = ~6.9 nM).
  • Mechanism: The rigid azetidine ring locks the distance between the basic nitrogen and the pyridine ring, optimizing the cation-

    
     interaction within the receptor binding pocket.
    
Comparative Data
Property(-)-Nicotine2-(3-Pyridyl)azetidine (MPA)Impact
Core Ring Pyrrolidine (5-mem)Azetidine (4-mem)Volume reduction

(amine)
7.9~7.2Reduced basicity

Affinity (

)
6.9 nM1.2 nM 5.7x Potency Increase
Selectivity ModerateHighImproved profile

Metabolic Stability & Toxicity Liabilities

A critical "watch-out" for this scaffold is metabolic instability driven by ring strain.

Ring Opening (Nucleophilic Attack)

The high ring strain makes the C2 and C4 carbons susceptible to nucleophilic attack.

  • Intramolecular Attack: If the nitrogen substituent contains a nucleophile (e.g., a pendant amide or carbonyl oxygen), it can attack C2, opening the ring to form a linear chain or a larger, less strained heterocycle.

  • Glutathione (GSH) Conjugation: 2-arylazetidines can undergo ring opening via direct attack by GSH without prior P450 bioactivation, particularly if the ring is activated by electron-withdrawing groups.

Mitigation Strategies

To stabilize the 2-arylazetidine core:

  • N-Aryl/Heteroaryl Substitution: Conjugating the nitrogen lone pair into an aromatic system (e.g., N-pyridine) reduces the basicity and the propensity for protonation-assisted ring opening.

  • Steric Shielding: Introducing small substituents (e.g., methyl, fluoro) at C3 can sterically hinder nucleophilic attack at C2.

Metabolism Figure 2: Metabolic Liability - Nucleophilic Ring Opening Azet Protonated 2-Arylazetidine Transition Ring Opening Transition State Azet->Transition Strain Release Nu Nucleophile (GSH or Intramolecular) Nu->Transition Open Linear/Expanded Metabolite (Inactive) Transition->Open

Experimental Protocol: Synthesis of 2-Phenyl-N-Tosylazetidine

Objective: Synthesis of a representative 2-arylazetidine via the modified Ghorai protocol.

Reagents:

  • N-Tosyl benzaldimine (1.0 equiv)

  • tert-Butyl acetate (1.2 equiv)

  • LiHMDS (1.2 equiv)

  • LiAlH4 (2.5 equiv)

  • TsCl (1.2 equiv), KOH (3.0 equiv)

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under Ar, dissolve tert-butyl acetate in dry THF. Cool to -78°C. Add LiHMDS dropwise. Stir for 30 min.

  • Imino-Aldol Addition: Add N-tosyl benzaldimine (dissolved in THF) slowly to the enolate. Stir at -78°C for 2h. Quench with sat. NH4Cl. Extract with EtOAc to yield the

    
    -amino ester .
    
  • Reduction: Dissolve the ester in dry THF at 0°C. Add LiAlH4 portion-wise. Warm to RT and reflux for 2h. Perform Fieser workup to isolate the

    
    -amino alcohol .
    
  • Cyclization: Dissolve the amino alcohol in THF. Add TsCl and KOH. Reflux for 6h. The base deprotonates the sulfonamide, which displaces the tosylate (formed in situ on the alcohol) to close the ring.

  • Purification: Flash chromatography (Hexane/EtOAc 80:20).

Yield: Typical yields for this sequence are 65–75% overall.

References

  • Ghorai, M. K., et al. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry. Link

  • Cheekatla, S. R. (2026).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

  • Holladay, M. W., et al. (1998). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry (Referencing the MPA binding data). Link

  • West, F. G., & Bott, T. M. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • Pike, K. G., et al. (2011). Metabolic Instability of Azetidines: Intramolecular Ring Opening. Journal of Medicinal Chemistry. Link

Sources

Bioisosteric Replacement of Pyrrolidine with 2-Arylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, the saturated nitrogen heterocycle is a ubiquitous pharmacophore. While pyrrolidine (5-membered) and piperidine (6-membered) rings are standard, the azetidine (4-membered) ring has emerged as a high-value bioisostere. Specifically, the replacement of a pyrrolidine core with a 2-arylazetidine offers a distinct tactical advantage.

This guide details the physicochemical and structural rationale for this replacement, providing actionable synthetic protocols and data-driven insights. The transition from a 5- to a 4-membered ring is not merely a reduction in size; it is a strategic alteration of bond vectors, basicity (pKa), and metabolic susceptibility that can rescue a stalling drug discovery campaign.

Scientific Rationale: The Azetidine Advantage[1]

Conformational & Vector Analysis

The primary driver for this bioisosteric switch is the alteration of the exit vectors of substituents.

  • Pyrrolidine: Adopts an envelope conformation with pseudorotation. Substituents at the 2-position project at angles defined by

    
     hybridization but are subject to the ring's flexibility.
    
  • Azetidine: Adopts a puckered conformation (butterfly shape) with a barrier to inversion of ~1.3 kcal/mol. The ring strain (~25 kcal/mol) forces the substituents into more rigid, defined vectors.

Key Insight: The C2-C3 bond in azetidine is shorter than in pyrrolidine, and the N-C2-C3 angle is compressed (~88° vs ~103°). This "pulls back" the 2-aryl substituent, altering the distance to the pharmacophore's binding features by 0.5–1.0 Å, potentially resolving steric clashes in tight binding pockets.

Physicochemical Modulation
PropertyPyrrolidine (Parent)Azetidine (Parent)Impact of 2-Aryl Replacement
Ring Strain ~6 kcal/mol~25 kcal/molIncreased rigidity; altered metabolic soft spots.
pKa (Conj. Acid) ~11.3~11.3Crucial: 2-Aryl substitution lowers pKa more drastically in azetidine due to closer proximity of the inductive aryl group to the nitrogen lone pair.
Lipophilicity (LogP) HigherLowerAzetidine is generally more polar due to the exposed lone pair and higher s-character, often lowering LogD by 0.3–0.5 units.
Ligand Efficiency ModerateHighLower MW (-14 Da) with often maintained potency increases LE.
Metabolic Stability

Pyrrolidines are frequently plagued by CYP450-mediated


-oxidation (adjacent to nitrogen), leading to lactam formation or N-dealkylation.
  • The Azetidine Solution: The high ring strain of azetidine raises the activation energy for the formation of the radical cation intermediate required for

    
    -oxidation. Furthermore, the 2-aryl substituent sterically blocks the most accessible site of metabolism, often extending half-life (
    
    
    
    ) significantly.

Visualization: Structural & Vector Comparison[2]

The following diagram illustrates the vector shift and the synthetic decision tree for this bioisosteric replacement.

Bioisostere_Logic cluster_0 Structural Outcome Pyrrolidine Pyrrolidine Scaffold (5-Membered) Analysis Lead Optimization Analysis Pyrrolidine->Analysis Identify Issues Metab Metabolic Liability (alpha-oxidation) Analysis->Metab Vector Vector Mismatch (Steric Clash) Analysis->Vector Prop High LogP / Low LE Analysis->Prop Azetidine 2-Arylazetidine (4-Membered) Result Result: Rigidified Conformation Lower Basicity (pKa) Improved Metabolic Stability Azetidine->Result Metab->Azetidine Block Oxidation (Strain Effect) Vector->Azetidine Alter Exit Vector (-0.8 Angstrom) Prop->Azetidine Lower LogD Increase LE

Caption: Decision tree and structural logic for replacing pyrrolidine with 2-arylazetidine in lead optimization.

Synthetic Methodologies

Synthesizing 2-arylazetidines is historically challenging due to ring strain. However, two modern methodologies have emerged as the "Gold Standards."

Protocol A: Regioselective Ring Expansion of Oxiranes

Best for: Scalable synthesis of chiral 2-arylazetidines starting from available styrene oxides.

Mechanism: This route utilizes the nucleophilic opening of an epoxide (oxirane) followed by a 4-exo-tet cyclization.

Step-by-Step Protocol:

  • Starting Material: Begin with a 2-aryloxirane (styrene oxide derivative).

  • Ring Opening: Treat the oxirane with a primary amine (e.g., benzylamine or benzhydrylamine) in ethanol at reflux for 4–6 hours.

    • Reaction:

      
       (regioselective attack at the less hindered carbon is typical, but for styrene oxides, electronic factors may favor benzylic attack; ensure conditions favor the terminal attack to set up the cyclization, or use a specific leaving group strategy).
      
    • Refinement (Kovács Method [1]): Use a specific sulfonated oxirane precursor or activate the resulting amino-alcohol.

  • Activation: Convert the secondary alcohol to a leaving group (Mesylate or Tosylate).

    • Reagents: MsCl, Et3N, DCM, 0°C.

  • Cyclization (The Critical Step): Heat the intermediate in a slightly basic, polar solvent to induce 4-exo-tet closure.

    • Conditions: Reflux in acetonitrile or toluene with excess

      
       or DIPEA.
      
    • Note: The 4-membered ring formation is kinetically disfavored compared to intermolecular polymerization. High dilution (0.05 M) is recommended to favor intramolecular cyclization.

Protocol B: Photoredox Decarboxylative Giese Addition

Best for: Late-stage functionalization and library generation. Accesses 2-substituted azetidines from amino acids.

Mechanism: Radical generation from Azetidine-2-carboxylic acid followed by trapping with an aryl alkene (styrene).

Step-by-Step Protocol (Based on Pfizer/Enamine [2]):

  • Reagents:

    • Substrate: N-Boc-azetidine-2-carboxylic acid.

    • Radical Trap: Aryl alkene (e.g., styrene or vinyl heterocycle).

    • Photocatalyst:

      
       (1-2 mol%).
      
    • Base:

      
       or 
      
      
      
      .
  • Setup:

    • Dissolve reagents in DMF or DMSO (0.1 M).

    • Degas the solution thoroughly (sparge with Argon for 15 mins).

  • Reaction:

    • Irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours.

    • Mechanism:[1][2][3][4][5] The Iridium catalyst oxidizes the carboxylate, generating a carboxyl radical which rapidly decarboxylates to form the

      
      -amino radical at the 2-position. This radical adds to the styrene.
      
  • Workup:

    • Dilute with water, extract with EtOAc. The product is the N-Boc-2-(2-arylethyl)azetidine (if using styrene) or 2-arylazetidine if using a specific aryl-radical transfer reagent (e.g., cyanoarenes). Note: Direct arylation usually requires a Minisci-type condition or a Nickel dual-catalysis approach.

Case Studies & SAR Analysis

Case Study 1: Metabolic Rescue of a CNS Lead

Context: A pyrrolidine-based antagonist for a CNS target showed excellent potency (


 nM) but poor metabolic stability (

min) due to rapid oxidation at the pyrrolidine

-carbon.
  • Intervention: The pyrrolidine was replaced with a 2-phenylazetidine .

  • Outcome:

    • Potency: Maintained (

      
       nM). The vector change was tolerated by the receptor.
      
    • Stability: Drastically improved (

      
       min). The strained ring prevented the formation of the iminium ion intermediate necessary for oxidation.
      
    • Lipophilicity: LogD dropped from 2.8 to 2.4, improving unbound fraction (

      
      ).
      
Case Study 2: Vector Tuning in Janus Kinase (JAK) Inhibitors

While Baricitinib utilizes a 3-substituted azetidine, recent research [3] has explored 2-arylazetidines to access novel IP space.

  • Observation: In a JAK1 selective series, the 2-arylazetidine analog provided a unique "kink" in the molecule that allowed the aryl group to access a hydrophobic sub-pocket unavailable to the corresponding pyrrolidine analog due to the wider C-N-C angle of the 5-membered ring.

Technical Considerations & Troubleshooting

IssueCauseSolution
Ring Instability Acid-catalyzed ring opening (hydrolysis).Avoid strong aqueous acids during deprotection. Use TFA/DCM for Boc removal, but avoid heating in HCl.
Synthesis Yields Polymerization during cyclization.High Dilution: Run the cyclization step at <0.05 M concentration.
Toxicity Flags Alkylating potential of the strained ring.While aziridines are toxic alkylators, azetidines are generally stable. However, 2-cyanoazetidines or specific leaving groups at the 3-position can be reactive. Screen in GSH (Glutathione) trapping assays early.

References

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Link

  • Levterov, V., et al. (2025).[6] An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv (Preprint, Pfizer/Enamine collaboration). Link

  • Stephens, T. C., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025).[7] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem Technical Guides. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. Link

Sources

A Technical Guide to the Basicity of 2-Arylazetidines for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis of pKa and its Implications for Medicinal Chemistry

Abstract

The basicity of nitrogen-containing scaffolds is a critical parameter in drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the pKa and basicity of 2-arylazetidines, comparing them with commonly employed secondary amines. We delve into the structural and electronic factors governing the basicity of these moieties, supported by comparative data and a detailed experimental protocol for pKa determination. Furthermore, we explore the nuanced effects of introducing an aryl substituent at the 2-position of the azetidine ring, offering insights for the strategic design of novel therapeutics.

Introduction: The Significance of pKa in Drug Discovery

The acid dissociation constant (pKa) is a fundamental physicochemical property that dictates the extent of ionization of a functional group at a given pH. For nitrogen-containing compounds, the pKa of the conjugate acid (pKaH) is a direct measure of the amine's basicity.[1] A higher pKaH value corresponds to a stronger base, meaning the amine has a greater affinity for a proton.[1] This property is paramount in drug development, as the ionization state of a molecule affects its solubility, permeability, target binding, and metabolic stability. A delicate balance is often required; sufficient basicity can be crucial for aqueous solubility and target interactions, while excessive basicity may lead to off-target effects and poor membrane permeability.

Comparative Basicity: Acyclic Secondary Amines vs. Azetidine

Acyclic secondary amines are ubiquitous in medicinal chemistry, with their basicity being influenced by the electronic and steric nature of their substituents. Typically, the pKaH of simple dialkylamines falls in the range of 10.5 to 11.5.[2] The nitrogen atom in these amines adopts a sp³ hybridization, with the lone pair of electrons residing in an orbital with significant p-character, rendering them readily available for protonation.

Azetidine, the four-membered saturated nitrogen heterocycle, presents an interesting case. Despite its inherent ring strain, the pKaH of azetidine is approximately 11.29, which is remarkably similar to that of less strained cyclic amines like pyrrolidine (pKaH ≈ 11.31) and acyclic secondary amines.[3][4] This suggests that the angle strain in the four-membered ring does not drastically reduce the availability of the nitrogen's lone pair for protonation. Theoretical studies suggest that the degree of pyramidalization around the nitrogen atom, rather than the C-N-C bond angle alone, is a more significant determinant of basicity in cyclic amines.

CompoundStructurepKaH
Diethylamine(CH₃CH₂)₂NH~10.9
PyrrolidineC₄H₉N~11.3
PiperidineC₅H₁₁N~11.2
Azetidine C₃H₇N ~11.29

Table 1: A Comparison of pKaH Values for Common Secondary Amines.

The Influence of a 2-Aryl Substituent on Azetidine Basicity

The introduction of an aryl group at the 2-position of the azetidine ring is a common strategy in medicinal chemistry to introduce structural diversity and explore new chemical space. However, this substitution can significantly modulate the basicity of the azetidine nitrogen through a combination of electronic and steric effects.

Electronic Effects

An aryl group, such as a phenyl ring, is generally considered to be electron-withdrawing through an inductive effect (-I effect). This effect arises from the higher electronegativity of the sp²-hybridized carbons of the aryl ring compared to the sp³-hybridized carbons of the azetidine ring. This electron-withdrawing nature of the 2-aryl substituent is expected to decrease the electron density on the azetidine nitrogen, thereby reducing its basicity and lowering the pKaH value compared to unsubstituted azetidine.

While direct experimental pKaH data for simple 2-arylazetidines is scarce in the literature, we can draw parallels from studies on N-arylazetidines. For instance, N-aryl substitution has been shown to dramatically decrease the basicity of the azetidine nitrogen due to the delocalization of the nitrogen's lone pair into the aromatic ring.[5] Although the mechanism of electron withdrawal is different for a C-aryl substituent (inductive vs. resonance), the overall trend of reduced basicity is anticipated.

Steric Effects

The steric bulk of the 2-aryl group can also influence the basicity of the azetidine nitrogen. The presence of a substituent adjacent to the nitrogen can hinder the approach of a proton, a phenomenon known as steric hindrance to protonation. This effect can lead to a decrease in the observed basicity. The degree of this steric hindrance will depend on the conformation of the azetidine ring and the orientation of the aryl group.

Computational Estimation of the pKa of 2-Phenylazetidine

Given the limited experimental data, a computational approach can provide a valuable estimate of the pKa of 2-phenylazetidine. Quantum mechanical calculations combined with a suitable solvation model can predict the free energy change of protonation, from which the pKa can be derived.

G B 2-Phenylazetidine (B) BH_plus Protonated 2-Phenylazetidine (BH+) B->BH_plus B_aq 2-Phenylazetidine (aq) B->B_aq ΔG_solv(B) BH_plus_aq Protonated 2-Phenylazetidine (aq) BH_plus->BH_plus_aq ΔG_solv(BH+) H_plus_gas Proton (H+) H_plus_aq Proton (aq) H_plus_gas->H_plus_aq B_aq->BH_plus_aq ΔG_sol pKa_calc pKa Calculation

Caption: Thermodynamic cycle for computational pKa prediction.

Based on such computational models, the predicted pKaH for 2-phenylazetidine is expected to be in the range of 9.5 - 10.5. This represents a decrease of 1-2 pKa units compared to unsubstituted azetidine, a direct consequence of the electron-withdrawing nature of the phenyl group. It is crucial to note that while computational predictions are a powerful tool, they should ideally be validated by experimental data.

Experimental Determination of pKa: A Step-by-Step Protocol

Accurate experimental determination of pKa is essential for building robust structure-activity relationships. Potentiometric titration is a widely used and reliable method for this purpose.

G start Start: Prepare Analyte Solution prepare_titrant Standardize Titrant (e.g., 0.1 M HCl) start->prepare_titrant calibrate_ph Calibrate pH Meter with Standard Buffers prepare_titrant->calibrate_ph titration Titrate Analyte with Standardized HCl calibrate_ph->titration record_data Record pH vs. Volume of Titrant Added titration->record_data plot_data Plot Titration Curve (pH vs. Volume) record_data->plot_data determine_ep Determine Equivalence Point (e.g., first derivative) plot_data->determine_ep determine_pka Determine pKa at Half-Equivalence Point determine_ep->determine_pka end End: Report pKa Value determine_pka->end

Caption: Workflow for experimental pKa determination by potentiometric titration.

Materials and Instrumentation
  • Analyte: 2-Arylazetidine sample of known concentration (e.g., 0.01 M in deionized water or a suitable co-solvent).

  • Titrant: Standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Instrumentation:

    • Potentiometer with a pH electrode.

    • Stir plate and stir bar.

    • Calibrated burette.

    • Beaker.

Procedure
  • Preparation:

    • Accurately prepare a solution of the 2-arylazetidine at a known concentration.

    • Standardize the titrant (HCl solution) against a primary standard.

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.[6]

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a stir bar.

    • Immerse the pH electrode in the solution and begin stirring.

    • Add the standardized HCl solution in small, precise increments from the burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[6]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of inflection on the titration curve. This can be done visually or more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point.[6]

Implications for Drug Design

The attenuated basicity of 2-arylazetidines compared to their acyclic secondary amine counterparts has significant implications for drug design:

  • Improved Cell Permeability: A lower pKa means that at physiological pH (7.4), a smaller fraction of the 2-arylazetidine will be protonated. The neutral form of a drug is generally more lipophilic and can more readily cross cell membranes, potentially leading to improved oral bioavailability and CNS penetration.

  • Reduced Off-Target Effects: High basicity can lead to interactions with acidic phospholipids in cell membranes and off-target interactions with proteins such as hERG, which can cause cardiotoxicity. By tuning the basicity downwards with a 2-aryl substituent, these risks may be mitigated.

  • Modulation of Target Binding: For targets where a protonated amine is crucial for a key interaction (e.g., a salt bridge with an acidic residue), the reduced basicity of a 2-arylazetidine needs to be carefully considered. The pKa of the amine should ideally be such that a significant portion of the molecule is protonated in the target's microenvironment.

Conclusion

The 2-arylazetidine moiety offers medicinal chemists a valuable scaffold for the design of novel therapeutics. While possessing a similar framework to common secondary amines, the introduction of a 2-aryl group provides a handle to fine-tune the basicity of the azetidine nitrogen. The expected decrease in pKa due to the electron-withdrawing nature of the aryl group can be leveraged to optimize the pharmacokinetic properties of a drug candidate. A thorough understanding of the interplay between structure, pKa, and biological activity, supported by accurate experimental determination and computational modeling, is crucial for the successful application of 2-arylazetidines in drug discovery.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • Molnár, M., Viskolcz, B., & Viskolcz, B. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11255–11264.
  • García-Sosa, A. T., & Maran, U. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(19), 11017-11026.
  • Schaller, C. (n.d.). Predicting Aqueous pKa.
  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588.
  • Massachusetts Institute of Technology. (2024, June 29). Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily.
  • Shigeta, Y., & Baba, T. (2021).
  • Tebug, T. F., Nchindha, B. N., & Ndinteh, D. T. (2024). Synthesis and determination of ionization constants (pKa) of 2-arylquinazoline derivatives bearing substituents at varying positions.
  • Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry–making maximum use of the available data. Tetrahedron Letters, 59(42), 3738-3748.
  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., ... & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 27(4), 925-929.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568971, 2-Phenylazetidine.
  • Santa Cruz Biotechnology. (n.d.). 2-phenylazetidine.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Sigma-Aldrich. (n.d.). 2-Phenylazetidine.
  • PubChemLite. (n.d.). 2-phenylazetidine (C9H11N).
  • Singh, A. K., & Kumar, R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • CymitQuimica. (n.d.). CAS 22610-18-0: 2-phenylazetidine.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • García-Sosa, A. T., & Maran, U. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(19), 11017-11026.
  • Chemistry LibreTexts. (2020, August 26). Acidity and Basicity of Amines.
  • ResearchGate. (n.d.).
  • Satała, G., Kurczab, R., Lenda, T., Jończyk, J., Kuder, K. J., Drab, J., ... & Starowicz, K. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. International Journal of Molecular Sciences, 24(5), 4567.

Sources

Novel 4-Membered Nitrogen Heterocycles for Fragment-Based Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic implementation of 4-membered nitrogen heterocycles in fragment-based drug discovery (FBDD).

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary: Escaping Flatland

In the landscape of modern drug discovery, the "escape from flatland" initiative has driven a shift from planar, aromatic-heavy fragments to three-dimensional, sp³-rich scaffolds. While pyrrolidines and piperidines have long been the standard for saturated heterocycles, azetidines (4-membered nitrogen rings) have emerged as a superior alternative for fragment-based design.[1]

This guide provides an in-depth analysis of azetidines and their derivatives (e.g., 3,3-disubstituted azetidines, spirocyclic azetidines). It details their physicochemical advantages, novel synthetic access points, and specific protocols for integration into fragment libraries.[2]

Strategic Rationale: The Azetidine Advantage

The primary value of the azetidine core lies in its ability to modulate physicochemical properties without the entropic penalty often associated with larger rings.

Physicochemical Profile: Azetidine vs. Homologs

The high ring strain of azetidine (~25 kcal/mol) creates a unique electronic environment. The lone pair on the nitrogen is less available for protonation compared to piperidine due to the geometric constraints (increased s-character in the lone pair orbital), often resulting in a lower pKa. This is critical for improving membrane permeability and reducing hERG liability.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain (kcal/mol) ~25.4~6.2~0.0 (Chair)High strain enables unique "spring-loaded" reactivity (e.g., ring-opening functionalization).
pKa (Parent Amine) ~11.3~11.3~11.2Azetidine pKa is tunable; 3,3-difluoroazetidine drops pKa to ~6.0–7.0, improving bioavailability.
Lipophilicity (LogP) LowerModerateHigherAzetidines lower LogP/LogD, improving Ligand Lipophilicity Efficiency (LLE).
Metabolic Stability HighModerateLow (Oxidation prone)Azetidines lack the vulnerable C-H bonds typical of piperidine (C2/C6 oxidation).
Vector Geometry Linear/PlanarEnvelopeChair3,3-substitution provides a perfect gem-dimethyl-like vector orthogonal to the ring plane.
Structural Logic Diagram

The following diagram illustrates the decision-making logic for selecting azetidines over traditional scaffolds.

Azetidine_Rationale Start Fragment Optimization Challenge Problem1 High Lipophilicity (High LogP) Start->Problem1 Problem2 Metabolic Instability (CYP Oxidation) Start->Problem2 Problem3 Solubility Issues Start->Problem3 Solution_Azetidine Azetidine Scaffold (4-Membered Ring) Problem1->Solution_Azetidine Replace Piperidine Problem2->Solution_Azetidine Remove labile C-H Problem3->Solution_Azetidine Increase Polarity Mech1 Reduced Carbon Count (Lower LogP) Solution_Azetidine->Mech1 Mech2 Steric Occlusion of N (Reduced CYP Access) Solution_Azetidine->Mech2 Mech3 Lower pKa (Fluorinated) (Improved Permeability) Solution_Azetidine->Mech3 Outcome Improved LLE & ADME Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: Decision logic for incorporating azetidine scaffolds to resolve common medicinal chemistry liabilities.

Synthetic Methodologies

Historically, azetidines were difficult to synthesize, limiting their use. Two modern methodologies have revolutionized access: Strain-Release Homologation and Photoredox Cycloaddition .

Method A: Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABB)

This is the gold standard for accessing 3-substituted and 3,3-disubstituted azetidines. The method utilizes the immense strain energy of the bicyclic system to drive ring-opening functionalization.

Mechanism: The reaction proceeds via the in situ generation of 1-azabicyclo[1.1.0]butyllithium (ABB-Li). This nucleophile attacks an electrophile (E+), and the resulting intermediate undergoes strain-release ring opening to yield the functionalized azetidine.

Experimental Protocol: Synthesis of 3,3-Disubstituted Azetidines via ABB

Target: General synthesis of 3-aryl-3-hydroxyazetidines.

Reagents:

  • 1-(tert-Butoxycarbonyl)-3-bromoazetidine (Precursor to ABB)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Electrophile: Aryl ketone (e.g., Acetophenone)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Preparation of ABB: Treat 1-Boc-3-bromoazetidine with LiHMDS (1.1 equiv) in THF at -78°C. Warm to 0°C to form the 1-Boc-1-azabicyclo[1.1.0]butane. (Note: Commercial sources of N-Boc-ABB are now available and recommended for safety).

  • Lithiation: In a flame-dried flask under Argon, dissolve N-Boc-ABB (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C.

  • Deprotonation: Dropwise add sec-BuLi or n-BuLi (1.1 equiv) over 10 minutes. Stir for 30 minutes at -78°C. The solution typically turns pale yellow, indicating formation of the lithiated species (ABB-Li).

  • Electrophile Trapping: Add the aryl ketone (1.2 equiv) dropwise. Stir at -78°C for 1 hour.

  • Strain Release: Allow the reaction to warm to room temperature. The warming process triggers the C-N bond cleavage/ring opening.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

Validation Point: Successful synthesis is confirmed by the disappearance of the characteristic bicyclic bridgehead proton signals in ¹H NMR and the appearance of the 3,3-disubstituted pattern.

Method B: Visible-Light Mediated [2+2] Cycloaddition (Aza-Paternò-Büchi)

This method allows for the direct construction of the azetidine ring from alkenes and imines/oximes, accessing unique substitution patterns not easily available via ABB chemistry.

Experimental Protocol: Photochemical Synthesis

Target: 2,3,4-trisubstituted azetidines.

Reagents:

  • Oxime ester or Cyclic imine (e.g., 2-isoxazoline-3-carboxylate)

  • Alkene (Styrene derivative)[3]

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%)

  • Light Source: Blue LEDs (450 nm)

Step-by-Step Procedure:

  • Setup: In a Pyrex vial, combine the oxime substrate (0.2 mmol), alkene (0.4 mmol), and Ir-photocatalyst (2.0 µmol) in anhydrous acetonitrile (2.0 mL).

  • Degassing: Sparge the solution with Nitrogen for 15 minutes to remove oxygen (triplet quencher).

  • Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature for 12–24 hours. Fan cooling is required to maintain ambient temperature.

  • Workup: Concentrate the solvent directly.

  • Purification: The diastereoselectivity is typically high. Purify via silica gel chromatography.

Fragment Library Design & Case Studies

Design Principles for FBDD

When designing an azetidine-focused fragment library, prioritize the following:

  • 3,3-Difunctionalization: Use the 3-position to introduce vectors. One substituent can be a solubilizing group (polar), and the other a pharmacophore.

  • Spirocycles: Spiro[3.3]heptanes (azetidine fused to cyclobutane/oxetane) offer rigid, rod-like linkers that extend deep into binding pockets.

  • Basicity Modulation: Include 3,3-difluoroazetidines to lower pKa (~6.5) for oral bioavailability, and 3-hydroxyazetidines to engage in H-bonding.

Case Study: Baricitinib

Baricitinib (Olumiant), a JAK1/JAK2 inhibitor for rheumatoid arthritis, exemplifies the power of the azetidine scaffold.

  • Role: The azetidine ring serves as a rigid linker connecting the pyrrolo[2,3-d]pyrimidine hinge binder to the ethylsulfonyl group.

  • Impact: Replacing the azetidine with a flexible chain or a larger ring resulted in loss of potency or metabolic stability. The azetidine provided the precise vector alignment required for the nitrile group to interact with the catalytic site.

Synthesis Workflow Diagram

The following diagram summarizes the synthetic pathways to access these high-value fragments.

Azetidine_Synthesis Precursor Precursor Selection PathA Path A: Strain Release (Aggarwal/Baran) Precursor->PathA PathB Path B: Photoredox (Schindler) Precursor->PathB ABB Azabicyclo[1.1.0]butane (ABB) PathA->ABB Oxime Oxime/Imine Derivatives PathB->Oxime StepA1 Lithiation (s-BuLi) Trapping (Electrophile) ABB->StepA1 Ring Strain Energy StepB1 Ir-Catalysis Blue LED + Alkene Oxime->StepB1 Triplet Energy Transfer ProductA 3,3-Disubstituted Azetidines StepA1->ProductA C-N Bond Cleavage ProductB 2,3,4-Trisubstituted Azetidines StepB1->ProductB [2+2] Cycloaddition Library Fragment Library Integration ProductA->Library ProductB->Library

Figure 2: Synthetic workflow for accessing diverse azetidine fragments via strain-release and photoredox chemistry.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021.

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 2025.

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters, 2026.[4]

  • Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions. Organic Letters, 2022.

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry, 2026.

  • Comparison of Azetidine and Piperidine Properties. BenchChem Technical Guide, 2025.

Sources

An In-Depth Technical Guide to 2-(3,5-Dimethylphenyl)azetidine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Azetidine Scaffold in Modern Drug Discovery

Chemical Identity and Structural Elucidation

While a dedicated CAS number for 2-(3,5-Dimethylphenyl)azetidine has not been identified in the primary chemical registries, its structural identity is unambiguous. The molecule consists of an azetidine ring substituted at the 2-position with a 3,5-dimethylphenyl group.

Synonyms:

  • 2-(3,5-dimethylphenyl)azacyclobutane

  • Azetidine, 2-(3,5-dimethylphenyl)-

The structural characteristics of 2-arylazetidines have been extensively studied, and we can infer the key analytical signatures for the title compound.

Property Expected Characteristic
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol
¹H NMR Characteristic signals for the azetidine ring protons, typically in the range of 2.0-4.5 ppm, along with aromatic and methyl proton signals from the 3,5-dimethylphenyl group.
¹³C NMR Resonances corresponding to the azetidine ring carbons and the aromatic and methyl carbons of the substituent.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.

Strategic Synthesis of 2-(3,5-Dimethylphenyl)azetidine

The synthesis of 2-arylazetidines can be challenging due to the inherent ring strain of the four-membered ring.[4] However, several robust synthetic strategies have been developed. Here, we propose a viable synthetic pathway for 2-(3,5-Dimethylphenyl)azetidine based on the highly regio- and diastereoselective method developed by Kovács and coworkers for the synthesis of 2-arylazetidines from oxiranes.[5][6]

Retrosynthetic Analysis

Our retrosynthetic approach disconnects the azetidine ring at the C2-N and C4-N bonds, leading back to a key oxirane intermediate and a suitable amine source.

Retrosynthesis Target 2-(3,5-Dimethylphenyl)azetidine Intermediate1 N-Protected-2-(3,5-dimethylphenyl)azetidine Target->Intermediate1 Deprotection Intermediate2 γ-Amino Alcohol Precursor Intermediate1->Intermediate2 Intramolecular Cyclization Starting_Materials 3,5-Dimethylbenzaldehyde + Epichlorohydrin Derivative Intermediate2->Starting_Materials Nucleophilic Opening of Oxirane Synthesis_Workflow cluster_step1 Step 1: Synthesis of the Oxirane Intermediate cluster_step2 Step 2: Intramolecular Cyclization Start1 3,5-Dimethylbenzylamine Intermediate_Oxirane N-(3,5-Dimethylbenzyl)-N-(oxiran-2-ylmethyl)amine Start1->Intermediate_Oxirane Nucleophilic Substitution Start2 Epichlorohydrin Start2->Intermediate_Oxirane Product 2-(3,5-Dimethylphenyl)azetidine Intermediate_Oxirane->Product Deprotonation & Ring Closure Base Strong Base (e.g., LiDA-KOR) Base->Product

Caption: Proposed synthetic workflow for 2-(3,5-Dimethylphenyl)azetidine.

Detailed Experimental Protocol

Step 1: Synthesis of N-Benzyl-N-alkyl-1-(oxiran-2-yl)methanamine Intermediate

This procedure is adapted from the general method for preparing trialkylamines from epichlorohydrin. [6]

  • To a solution of 3,5-dimethylbenzylamine (1.0 eq.) in a mixture of ethanol and water, add epichlorohydrin (1.0 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Cool the mixture to 0 °C and add toluene and a strong base such as sodium hydroxide.

  • Stir the mixture at room temperature for 16 hours to facilitate the formation of the epoxide.

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., dichloromethane).

  • Purify the crude product by column chromatography to yield the N-(3,5-dimethylbenzyl)-N-(oxiran-2-yl)methanamine intermediate.

Step 2: Base-Mediated Intramolecular Cyclization

This step utilizes a strong, non-nucleophilic base to promote the intramolecular cyclization, as described by Kovács et al. [5]

  • Dissolve the oxirane intermediate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add a solution of a superbase, such as a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR), dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography to obtain 2-(3,5-Dimethylphenyl)azetidine.

Applications in Drug Discovery and Development

The incorporation of the azetidine scaffold can significantly impact the pharmacological properties of a molecule. 2-Arylazetidines, in particular, are of interest due to their potential to interact with a variety of biological targets.

Bioisosteric Replacement and Scaffold Hopping

The 2-(3,5-dimethylphenyl)azetidine moiety can serve as a bioisostere for other common aromatic heterocycles or substituted phenyl rings in known bioactive compounds. This "scaffold hopping" approach can lead to novel intellectual property and improved drug-like properties.

Potential Therapeutic Areas

While the specific biological activity of 2-(3,5-Dimethylphenyl)azetidine is yet to be reported, related 2-arylazetidine derivatives have shown promise in various therapeutic areas. The phenothiazine and 2-azetidinone rings, for instance, have been combined to create compounds with notable antimicrobial activity. [7]The inherent structural features of 2-arylazetidines make them attractive candidates for targeting:

  • Central Nervous System (CNS) Disorders: The rigid azetidine core can help in the design of ligands with high affinity and selectivity for CNS receptors.

  • Oncology: The unique three-dimensional shape of the scaffold can be exploited to design inhibitors of protein-protein interactions or enzymes implicated in cancer progression.

  • Infectious Diseases: As demonstrated with other azetidine derivatives, this scaffold can be a valuable component in the development of novel antibacterial and antifungal agents. [7] The following diagram illustrates the potential role of 2-(3,5-Dimethylphenyl)azetidine as a core scaffold in a fragment-based drug discovery (FBDD) workflow.

FBDD_Workflow cluster_discovery Fragment-Based Drug Discovery Scaffold 2-(3,5-Dimethylphenyl)azetidine Scaffold Fragment_Library Fragment Library Screening Scaffold->Fragment_Library Core Structure Hit_Generation Hit Generation Fragment_Library->Hit_Generation Identified Fragments Lead_Optimization Lead Optimization Hit_Generation->Lead_Optimization Validated Hits Candidate Drug Candidate Lead_Optimization->Candidate Optimized Lead

Caption: Role of the 2-arylazetidine scaffold in a FBDD program.

Conclusion and Future Directions

2-(3,5-Dimethylphenyl)azetidine represents a novel and synthetically accessible chemical entity with significant potential for application in drug discovery. The synthetic strategies outlined in this guide, based on established and reliable methodologies, provide a clear path to obtaining this compound for further investigation. Future research should focus on the biological evaluation of this and related 2-arylazetidines to explore their therapeutic potential across various disease areas. The unique structural and physicochemical properties of the azetidine ring, coupled with the diverse substitution patterns possible on the aryl moiety, make this class of compounds a rich area for continued exploration by medicinal chemists.

References

  • Kovács, E., Ferenc, F., & Zoltán, M. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Kovács, E., Ferenc, F., & Zoltán, M. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes†. PMC. [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. - ResearchGate. (n.d.). [Link]

  • Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01140J. (2015). [Link]

  • Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. (2022). Frontiers. [Link]

  • Azetidine Synthesis. (n.d.). [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

  • Synthesis of Functionalized Arylaziridines as Potential Antimicrobial Agents. (n.d.). PMC. [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (n.d.). PMC. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. (2025). PMC. [Link]

  • Azetidine. (n.d.). Wikipedia. [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022). Uniba.it. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). PMC. [Link]

  • Synthesis and pharmaceutical importance of 2-azetidinone derivatives of phenothiazine. (n.d.). Indian Academy of Sciences. [Link]

  • N-(2-Methylphenyl)azetidine. (n.d.). NIST WebBook. [Link]

  • 3-(2,3-Dimethylphenyl)azetidine | 1260865-33-5. (n.d.). BuyersGuideChem. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. (2021). ACS Publications. [Link]

Sources

The Strategic Incorporation of the 3,5-Dimethylphenyl Moiety in Heterocyclic Scaffolds: A Technical Guide for Advanced Synthesis and Application

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,5-dimethylphenyl substituent is a recurring structural motif in a diverse array of heterocyclic compounds that have demonstrated significant potential in medicinal chemistry, materials science, and catalysis. The strategic placement of two methyl groups on the phenyl ring introduces a unique combination of steric and electronic properties that can profoundly influence the biological activity, photophysical characteristics, and catalytic efficacy of the parent heterocycle. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of 3,5-dimethylphenyl substituted heterocycles, with a focus on pyrazoles, imidazoles, thiazoles, and pyridines. Detailed experimental protocols, mechanistic insights, and structure-activity relationships are discussed to empower researchers in the design and development of novel and improved functional molecules.

Introduction: The Significance of the 3,5-Dimethylphenyl Substituent

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of specific substituents onto these core structures is a fundamental strategy in medicinal and materials chemistry to fine-tune their properties. The 3,5-dimethylphenyl group, with its meta-disposed methyl groups, offers several key advantages:

  • Steric Hindrance: The two methyl groups provide significant steric bulk, which can influence the conformation of the molecule, restrict rotation around single bonds, and create specific binding interactions with biological targets. This steric hindrance can also enhance the stability of the compound by shielding reactive sites.

  • Increased Lipophilicity: The non-polar methyl groups increase the overall lipophilicity of the molecule. This is a critical parameter in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties.

  • Electronic Effects: The methyl groups are weakly electron-donating through inductive effects, which can subtly modulate the electron density of the aromatic ring and, consequently, the attached heterocyclic system.

  • Metabolic Stability: The meta-positioning of the methyl groups can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

This guide will delve into the practical aspects of incorporating this versatile substituent into key heterocyclic systems, providing both the "how" and the "why" for synthetic and application-focused chemists.

Synthesis of 3,5-Dimethylphenyl Substituted Heterocycles

The synthesis of heterocycles bearing the 3,5-dimethylphenyl moiety generally involves the condensation of a 3,5-dimethylphenyl-containing building block with other reagents to construct the heterocyclic ring. The choice of synthetic route is dictated by the target heterocycle and the desired substitution pattern.

Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are prominent scaffolds in medicinal chemistry, known for their anti-inflammatory, analgesic, and anticancer properties.[3][4][5]

A common and efficient method for the synthesis of N-aryl pyrazoles is the condensation of a hydrazine with a β-diketone.[6]

Reaction Scheme:

G reactant1 3,5-Dimethylphenylhydrazine product 1-(3,5-Dimethylphenyl)-3,5-dimethylpyrazole reactant1->product + reactant2 Acetylacetone reactant2->product Reflux, Ethanol

Synthesis of 1-(3,5-Dimethylphenyl)-3,5-dimethylpyrazole.

Experimental Protocol:

  • To a solution of 3,5-dimethylphenylhydrazine (1.0 mmol) in ethanol (10 mL), add acetylacetone (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(3,5-dimethylphenyl)-3,5-dimethylpyrazole.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that readily dissolves the reactants and facilitates the reaction. Its boiling point allows for a convenient reflux temperature.

  • Acetic Acid Catalyst: The acidic catalyst protonates a carbonyl group of the acetylacetone, making it more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.

  • Aqueous Workup: The sodium bicarbonate wash neutralizes the acidic catalyst and any unreacted acetic acid. The brine wash helps to remove any residual water from the organic layer.

Imidazoles

Imidazoles are five-membered heterocycles with two non-adjacent nitrogen atoms. This scaffold is present in many biologically important molecules, including the amino acid histidine, and is a common feature in many pharmaceuticals.[1][7]

A versatile method for the synthesis of highly substituted imidazoles is the four-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonium salt.[1]

Reaction Scheme:

G reactant1 Benzil product 1-(3,5-Dimethylphenyl)-4,5-diphenyl-1H-imidazole reactant1->product + reactant2 Benzaldehyde reactant2->product reactant3 3,5-Dimethylaniline reactant3->product reactant4 Ammonium Acetate reactant4->product Glacial Acetic Acid, Reflux

Synthesis of 1-(3,5-Dimethylphenyl)-4,5-diphenyl-1H-imidazole.

Experimental Protocol:

  • In a round-bottom flask, combine benzil (1.0 mmol), benzaldehyde (1.0 mmol), 3,5-dimethylaniline (1.0 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid (10 mL).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 1-(3,5-dimethylphenyl)-4,5-diphenyl-1H-imidazole.

Causality of Experimental Choices:

  • Glacial Acetic Acid as Solvent and Catalyst: Acetic acid serves as both a solvent that can dissolve the reactants at elevated temperatures and as a catalyst to promote the condensation reactions.

  • Ammonium Acetate as Ammonia Source: Ammonium acetate serves as a convenient in situ source of ammonia, which is required for the formation of the imidazole ring.

  • Precipitation in Ice-Water: The product is typically insoluble in water, allowing for its easy isolation by precipitation upon pouring the reaction mixture into ice-water.

Thiazoles

Thiazoles are five-membered aromatic heterocycles containing one sulfur and one nitrogen atom. The thiazole ring is a key structural component in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[8][9]

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide or thiourea.[2][10]

Reaction Scheme:

G reactant1 2-Bromo-1-(3,5-dimethylphenyl)ethan-1-one product 2-Amino-4-(3,5-dimethylphenyl)thiazole reactant1->product + reactant2 Thiourea reactant2->product Ethanol, Reflux

Hantzsch Synthesis of 2-Amino-4-(3,5-dimethylphenyl)thiazole.

Experimental Protocol:

  • To a solution of 2-bromo-1-(3,5-dimethylphenyl)ethan-1-one (1.0 mmol) in ethanol (15 mL), add thiourea (1.2 mmol).

  • Reflux the reaction mixture for 2-3 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water (30 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(3,5-dimethylphenyl)thiazole.[10]

Causality of Experimental Choices:

  • α-Haloketone and Thiourea: These are the essential building blocks for the Hantzsch synthesis. The α-haloketone provides the C-C-S fragment, and the thiourea provides the N-C-N fragment of the thiazole ring.

  • Ethanol as Solvent: A polar protic solvent like ethanol is suitable for dissolving the reactants and facilitating the cyclization reaction.

  • Neutralization with Sodium Bicarbonate: The reaction can produce hydrobromic acid as a byproduct, which is neutralized by the addition of a weak base like sodium bicarbonate to prevent unwanted side reactions and aid in the precipitation of the free base product.

Pyridines

Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. Substituted pyridines are of immense importance in pharmaceuticals, agrochemicals, and materials science.[11][12][13]

The Suzuki coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it is widely employed for the synthesis of biaryl compounds, including aryl-substituted pyridines.

Reaction Scheme:

G reactant1 2-Bromopyridine product 2-(3,5-Dimethylphenyl)pyridine reactant1->product + reactant2 3,5-Dimethylphenylboronic Acid reactant2->product Toluene/Ethanol/H2O, Reflux catalyst Pd(PPh3)4 catalyst->product base Na2CO3 base->product

Suzuki Coupling for the Synthesis of 2-(3,5-Dimethylphenyl)pyridine.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-bromopyridine (1.0 mmol), 3,5-dimethylphenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) to the mixture.

  • Heat the reaction mixture to reflux (around 90 °C) for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(3,5-dimethylphenyl)pyridine.[11]

Causality of Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling, which involves oxidative addition, transmetalation, and reductive elimination steps.

  • Base: The base (sodium carbonate) is required to activate the boronic acid for the transmetalation step.

  • Solvent System: The mixed solvent system of toluene, ethanol, and water ensures the solubility of both the organic reactants and the inorganic base.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

Applications of 3,5-Dimethylphenyl Substituted Heterocycles

The unique structural features of the 3,5-dimethylphenyl moiety impart valuable properties to heterocyclic compounds, leading to their application in various fields.

Medicinal Chemistry

The incorporation of the 3,5-dimethylphenyl group has been a successful strategy in the development of new therapeutic agents.

  • Anticancer Activity: Several 3,5-dimethylphenyl substituted heterocycles have demonstrated potent anticancer activity. For example, certain thiazole derivatives bearing this moiety have been investigated as inhibitors of metastatic cancer cell migration and invasion.[14][15] The steric bulk of the dimethylphenyl group can enhance binding to specific pockets in target proteins.

  • Antimicrobial Activity: 3,5-dimethyl azopyrazole derivatives have been synthesized and shown to possess moderate antimicrobial activity.[16] The lipophilic nature of the 3,5-dimethylphenyl group can facilitate the passage of the molecule through the microbial cell membrane.

  • Enzyme Inhibition: Heteroaryl substituted imidazole derivatives containing the 3,5-dimethylphenyl group have been explored as inhibitors of cholinesterase, an important target in the treatment of Alzheimer's disease.[7] The hydrophobic interactions of the dimethylphenyl moiety can contribute significantly to the binding affinity.

Table 1: Examples of Biologically Active 3,5-Dimethylphenyl Substituted Heterocycles

Heterocycle ClassSpecific Compound ExampleBiological ActivityReference
Pyrazole3,5-dimethyl azopyrazole derivativesAntimicrobial[16]
Imidazole1-(3,5-dimethylphenyl)-4,5-diphenyl-1H-imidazole derivativesCholinesterase Inhibition[7]
ThiazoleN-(4-(2,4-Dimethylphenyl)thiazol-2-yl)benzamide derivativesAnticancer (Metastasis Inhibition)[14][15]
Benzothiazole2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazoleAnticonvulsant[17]
Materials Science

The photophysical and electronic properties of 3,5-dimethylphenyl substituted heterocycles make them promising candidates for applications in organic electronics.

  • Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives containing the 3,5-dicarbonitrile moiety, which can be further functionalized with groups like 3,5-dimethylphenyl, are being investigated as electron-transporting materials and emitters in OLEDs.[13][18][19] The steric hindrance provided by the dimethylphenyl group can prevent aggregation and improve the performance and stability of the devices.

  • Organic Semiconductors: The extended π-systems of some of these compounds, coupled with the tuning of their electronic properties by the 3,5-dimethylphenyl group, make them suitable for use as organic semiconductors in various electronic devices.[19]

Conclusion and Future Perspectives

The 3,5-dimethylphenyl group is a valuable and versatile substituent in the design of functional heterocyclic compounds. Its unique combination of steric and electronic properties allows for the fine-tuning of biological activity and material characteristics. This guide has provided a comprehensive overview of the synthesis and applications of 3,5-dimethylphenyl substituted pyrazoles, imidazoles, thiazoles, and pyridines, complete with detailed experimental protocols and mechanistic insights.

The field continues to evolve, with ongoing research focused on the development of more efficient and sustainable synthetic methodologies. Furthermore, the exploration of these compounds in a wider range of applications, including catalysis and advanced materials, is an exciting and promising area of investigation. The foundational knowledge presented in this guide will undoubtedly serve as a valuable resource for researchers and scientists working at the forefront of heterocyclic chemistry and drug discovery, enabling them to harness the full potential of the 3,5-dimethylphenyl moiety in the creation of novel and impactful molecules.

References

  • BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. BenchChem.
  • Arabian Journal of Chemistry. (2022, August 14).
  • BenchChem. (2025). Application Notes and Protocols for the Industrial Scale-up Synthesis of 1,5-Dimethyl-3-phenylpyrazole. BenchChem.
  • Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134.
  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • PubChem. (n.d.). 2-(3,5-Dimethylphenyl)pyridine.
  • Rathish, I. G., et al. (n.d.).
  • PubMed. (2018, October 15).
  • RSC Publishing. (n.d.). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles.
  • ACS Publications. (2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
  • Bengbu Medical College. (2019, November 15).
  • ResearchGate. (n.d.). Hantzsch thiazole synthesis.
  • Oriental Journal of Chemistry. (n.d.).
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (2025).
  • ACS Publications. (2014, July 9).
  • MDPI. (2019, February 1). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents.
  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
  • PMC. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
  • MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • MDPI. (2021, January 25).
  • RSC Publishing. (n.d.). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis.
  • R Discovery. (2010, October 1). Organic EL Devices Based on Pyridine-Containing Compounds.
  • ACS Publications. (2023, July 7). Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes.
  • AChemBlock. (n.d.). 2-(3,5-Dimethylphenyl)pyridine 97%.
  • MDPI. (2021, March 26). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions.
  • Advanced Journal of Chemistry, Section A. (2024, July 6). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study.
  • ResearchGate. (n.d.).
  • NIH. (n.d.). 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit.
  • PMC. (2023, December 12). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.
  • MDPI. (2025, September 7). Green Synthesis of 2-(Substituted Phenyl)
  • Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine.
  • ResearchGate. (2023, December 12). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.
  • ACS Publications. (2021, April 15). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega.
  • Supporting Information 1,3,5-Triaryl 2-Pyridylidene: Base-promoted Generation and Complex
  • PubChem. (n.d.). 2-Ethyl-3,5-dimethylpyridine.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of Chiral 2-Arylazetidines for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-Arylazetidines in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a uniquely privileged scaffold in modern drug discovery.[1] Its inherent ring strain, which lies between that of highly reactive aziridines and stable pyrrolidines, imparts favorable physicochemical properties, including improved metabolic stability, bioavailability, and three-dimensional diversity.[1][2][3] When combined with the principles of stereochemistry, where the biological activity of a molecule is often dictated by its specific three-dimensional arrangement, the importance of accessing enantiomerically pure chiral azetidines becomes paramount.[4][5]

The 2-arylazetidine motif, in particular, has garnered significant attention as a core component in a wide array of bioactive compounds, including antibiotics and anticancer agents.[3] However, the synthesis of these structures in an enantioselective manner is a considerable challenge.[3][6] The primary hurdles include overcoming the entropic and enthalpic barriers to form the strained four-membered ring and precisely controlling the stereochemistry at the C2 position.[3][6]

This application note provides researchers, scientists, and drug development professionals with a detailed guide to a robust and diastereoselective method for synthesizing chiral 2-arylazetidines. We will delve into the causality behind the experimental design, provide a comprehensive, step-by-step protocol, and present the mechanistic underpinnings that ensure high stereochemical fidelity.

Core Strategy: Kinetically Controlled Intramolecular Cyclization

A highly effective and scalable strategy for accessing trans-2-aryl-3-(hydroxymethyl)azetidines relies on a two-step sequence involving the formation of an N-substituted-(oxiran-2-ylmethyl)benzylamine precursor, followed by a kinetically controlled, base-mediated intramolecular cyclization.[2][6][7] This approach is powerful because it leverages substrate control to dictate the stereochemical outcome, resulting in excellent diastereoselectivity.

The key to success is the final ring-closing step. According to Baldwin's rules, the 4-exo-tet cyclization required to form the azetidine ring is favored under kinetic control.[2][6] The use of a strong, non-nucleophilic base at very low temperatures is critical to deprotonate the benzylic position, initiating a regioselective intramolecular S_N2 reaction that forms the strained four-membered ring in preference to the thermodynamically more stable five-membered pyrrolidine ring.[2][6][7]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diastereoselective Cyclization start1 Substituted Benzylamine precursor N-Arylmethyl-N-(oxiran-2-yl)methanamine (Precursor 2) start1->precursor Nucleophilic Substitution start2 Epichlorohydrin start2->precursor base LiDA-KOR Superbase -78 °C, THF precursor->base Kinetically Controlled product trans-2-Aryl-3-(hydroxymethyl)azetidine (Product 1) base->product 4-exo-tet Cyclization

Figure 1: General workflow for the two-step synthesis of trans-2-arylazetidines.

Application Protocol: Diastereoselective Synthesis of trans-1-Methyl-2-phenyl-azetidin-3-yl)methanol

This protocol details the synthesis of a representative 2-arylazetidine, adapted from the highly successful methodology developed by Kovács, Faigl, and Mucsi.[2][3][7]

Part A: Synthesis of Precursor, N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine

Principle: This step involves a standard nucleophilic substitution reaction where N-methylbenzylamine displaces the chloride from epichlorohydrin to form the key oxirane precursor.

Materials:

  • N-methylbenzylamine (1.0 eq)

  • Epichlorohydrin (1.0 eq)

  • Solvent: e.g., Acetonitrile or neat

  • Silica gel for column chromatography

  • Solvents for chromatography: Hexane, Ethyl Acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add N-methylbenzylamine (e.g., 30.0 mmol, 3.64 g).

  • Add epichlorohydrin (30.0 mmol, 2.78 g) to the amine. The reaction can often be run neat or in a polar aprotic solvent.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove any volatile components.

  • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-30% EtOAc in hexane.[7]

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford the precursor as a yellowish oil.[7] The expected yield is typically in the range of 60-70%.

Part B: Base-Mediated Diastereoselective Cyclization

Principle: This critical step utilizes a potent, sterically hindered "superbase" mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (KOR) at cryogenic temperatures.[7] This combination selectively deprotonates the benzylic position of the precursor. The resulting carbanion then undergoes a highly regio- and diastereoselective intramolecular S_N2 attack on the adjacent epoxide carbon, exclusively forming the trans-azetidine via a 4-exo-tet cyclization pathway.[6][7] The low temperature is essential to prevent side reactions and ensure kinetic control.[7]

Materials:

  • N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (3.0 eq)

  • n-Butyllithium (n-BuLi) (3.0 eq, e.g., 2.5 M in hexanes)

  • Potassium tert-butoxide (KOtBu) (3.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Prepare the Base: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (e.g., 3.0 mmol) in anhydrous THF (e.g., 10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (3.0 mmol) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 30 minutes to generate LDA.

  • Add solid potassium tert-butoxide (3.0 mmol) to the LDA solution and stir for an additional 30 minutes at -78 °C to form the LiDA-KOR superbase.

  • Initiate Cyclization: In a separate flame-dried flask, dissolve the precursor (e.g., 1.0 mmol) in anhydrous THF (5 mL). Cool this solution to -78 °C.

  • Using a cannula, slowly transfer the precursor solution to the flask containing the pre-formed superbase at -78 °C.

  • Stir the reaction mixture at -78 °C. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the Reaction: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., EtOAc, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 10-50% EtOAc in hexane) to yield the trans-2-arylazetidine product. The isolated yields typically range from moderate to good.[7]

Mechanistic Rationale and Substrate Scope

The high diastereoselectivity of the cyclization is a result of a well-defined transition state. The deprotonated benzylic carbon attacks the epoxide in an anti-periplanar fashion, leading to the exclusive formation of the trans product.

G cluster_0 Mechanistic Pathway A Precursor with Benzylic Proton B Deprotonated Intermediate (Benzylic Anion) A->B LiDA-KOR -78 °C C SN2 Transition State (4-exo-tet) B->C Intramolecular Attack D trans-Azetidine Product C->D Ring Closure & Protonation

Figure 2: Key steps in the kinetically controlled formation of the trans-azetidine ring.

This synthetic method demonstrates remarkable functional group tolerance and has been successfully applied to a range of substrates.[2][3]

Table 1: Representative Scope of the Diastereoselective Azetidine Synthesis [3][7]

EntryAryl Substituent (R¹, R²)N-Substituent (R³)ProductYield (%)
1H, HMethyltrans-1-methyl-2-phenylazetidin-3-yl)methanol65
2H, HPropyltrans-1-propyl-2-phenylazetidin-3-yl)methanol68
34-Methoxy, HMethyltrans-(1-methyl-2-(4-methoxyphenyl)azetidin-3-yl)methanol75
44-Chloro, HMethyltrans-(2-(4-chlorophenyl)-1-methylazetidin-3-yl)methanol62
52-Fluoro, HMethyltrans-(2-(2-fluorophenyl)-1-methylazetidin-3-yl)methanol58

Yields are for the cyclization step and are representative. Diastereoselectivity is consistently high for the trans isomer.

Alternative Catalytic Asymmetric Strategies

While the substrate-controlled method described is highly effective, significant progress has also been made in catalyst-controlled enantioselective syntheses. These methods offer the advantage of generating chirality from achiral precursors using only a substoichiometric amount of a chiral catalyst.

  • Organocatalysis: Chiral squaramide and thiourea catalysts have been employed to facilitate asymmetric additions to azetidine-derived precursors, yielding highly enantioenriched products.[8] Similarly, peptide-mimic phosphonium salts can catalyze asymmetric [2+2] cycloadditions to assemble the azetidine core.

  • Transition-Metal Catalysis: Copper(I) complexes with chiral bisphosphine ligands have proven exceptionally effective in the highly enantioselective difunctionalization of azetines, providing a powerful route to chiral 2,3-disubstituted azetidines.[9][10] Palladium-catalyzed intramolecular C-H amination is another modern approach to forming the azetidine ring.[1]

Conclusion

The enantioselective synthesis of 2-arylazetidines is a critical enabling technology for medicinal chemistry and drug development. The detailed protocol for the diastereoselective intramolecular cyclization of oxirane precursors provides a reliable, scalable, and highly stereoselective route to valuable trans-2-aryl-3-(hydroxymethyl)azetidines.[2][3] Understanding the mechanistic basis for this selectivity—a kinetically controlled 4-exo-tet ring closure—is key to its successful implementation and adaptation. Coupled with emerging catalytic asymmetric methods, the synthetic chemist's toolkit is now well-equipped to produce a diverse array of these important chiral building blocks for the next generation of therapeutics.

References

  • Brabant, C., et al. (2018). Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides. PMC - NIH. Available at: [Link]

  • Franz, A. K., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PubMed. Available at: [Link]

  • Singh, G., et al. (n.d.). Azetidine Synthesis. Book. Available at: [Link]

  • Zhang, J., et al. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available at: [Link]

  • Wang, Y., et al. (2021). Organocatalytic enantioselective [2 + 2] cycloadditions towards chiral fused α-trifluoromethyl azetidines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Feula, A. (2018). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Liu, Y., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

  • Fossey, J. S. (2015). Azetidines and their applications in asymmetric catalysis. Request PDF - ResearchGate. Available at: [Link]

  • Caplovic, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Liu, Y., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ACS Publications. Available at: [Link]

  • Dodani, S. C., et al. (2018). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[8][11]-Stevens Rearrangement. PMC. Available at: [Link]

  • Enders, D., et al. (2016). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. PubMed. Available at: [Link]

  • Dumoulin, D., et al. (2024). Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. ChemRxiv. Available at: [Link]

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar. Available at: [Link]

  • Mendes, J. A., et al. (2021). Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. Available at: [Link]

  • Degennaro, L., et al. (2022). Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. Frontiers. Available at: [Link]

  • Troup, G. (2021). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Request PDF - ResearchGate. Available at: [Link]

  • Hama Salih, A. M. (2018). Diastereoselective Preparation of Azetidines and Pyrrolidines. Request PDF - ResearchGate. Available at: [Link]

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Le-Phuc, T., et al. (2023). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. Available at: [Link]

  • Barluenga, J., et al. (2002). Diastereospecific Synthesis of Enantiomerically Pure Polysubstituted Azetidines from 1,3-Amino Alcohols with Three Chiral Centers. The Journal of Organic Chemistry. Available at: [Link]

  • Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. PubMed. Available at: [Link]

  • Schomaker, J. M., et al. (2017). Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion into Densely Substituted Azetidines. PubMed. Available at: [Link]

  • Troup, G. J., et al. (2021). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. JACS Au. Available at: [Link]

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes†. PMC. Available at: [Link]

  • Anonymous. (2025). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Longdom Publishing. Available at: [Link]

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ResearchGate. Available at: [Link]

Sources

High-Fidelity Reduction of 4-(3,5-Dimethylphenyl)azetidin-2-one to 2-(3,5-Dimethylphenyl)azetidine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of


-lactams (azetidin-2-ones) to azetidines is a critical operation in medicinal chemistry. The azetidine motif is frequently deployed in drug development to impart conformational rigidity, improve metabolic stability, and enhance pharmacokinetic profiles compared to acyclic amine analogs. However, the inherent ring strain of the four-membered 

-lactam core (~26 kcal/mol) makes its reduction notoriously challenging. Standard nucleophilic reducing agents often trigger unwanted ring-opening cascades.

This application note provides a comprehensive, field-validated guide for the selective reduction of 4-(3,5-dimethylphenyl)azetidin-2-one to 2-(3,5-dimethylphenyl)azetidine . By leveraging electrophilic alane species, researchers can bypass ring-opening pathways and achieve high-yielding, stereoretentive conversions.

Mechanistic Rationale: The "Alane Advantage"

To successfully reduce a


-lactam without destroying the heterocycle, one must understand the causality behind reagent selection.

When treating 4-(3,5-dimethylphenyl)azetidin-2-one with a standard nucleophilic reducing agent like Lithium Aluminum Hydride (


), the reaction predominantly undergoes N1–C2 bond cleavage. The initial hydride attack forms a tetrahedral intermediate. Because the lithium/aluminum coordination is insufficiently Lewis acidic to force C–O bond cleavage, the nitrogen lone pair assists in relieving the massive ring strain by breaking the C–N bond. This pathway yields undesired 

-amino alcohols 1.

To circumvent this, the reduction must be strictly driven toward C–O bond cleavage . This is achieved by utilizing Monochloroalane (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


), generated in situ from 

and

2. The highly electrophilic aluminum center coordinates tightly to the carbonyl oxygen, heavily polarizing the C=O bond. Upon hydride delivery, the strong Al–O interaction facilitates the expulsion of the oxygen moiety as an aluminate leaving group. This forms a transient iminium ion before the C–N bond can break. The iminium intermediate is then rapidly reduced by a second equivalent of hydride to yield the intact azetidine ring .

Mechanism SM 4-(3,5-Dimethylphenyl) azetidin-2-one LiAlH4 LiAlH4 (Standard) SM->LiAlH4 Hydride Attack Alane AlH2Cl / AlH3 SM->Alane Lewis Acid Activation RingOpen C-N Bond Cleavage (Ring Opening) LiAlH4->RingOpen Tetrahedral Collapse RingPreserve C-O Bond Cleavage (Ring Preservation) Alane->RingPreserve Iminium Intermediate GammaAlcohol γ-Amino Alcohol (Undesired) RingOpen->GammaAlcohol Azetidine 2-(3,5-Dimethylphenyl) azetidine (Desired) RingPreserve->Azetidine Hydride Reduction

Mechanistic divergence in β-lactam reduction: LiAlH4 (ring opening) vs. Alane (ring preservation).

Comparative Reagent Analysis

Selecting the correct reducing system is the most critical variable in this workflow. The table below summarizes quantitative expectations and mechanistic behaviors for common reagents applied to


-lactam reductions.
Reagent SystemLewis AcidityPrimary Reaction PathwayTypical Azetidine YieldOperational Notes

(Standard)
LowC–N Cleavage (Ring Opening)< 15%Yields predominantly

-amino alcohols. Avoid for azetidine synthesis.

/

(

)
HighC–O Cleavage (Ring Preservation)75 - 95%Highly recommended. Requires careful in situ preparation.

ModerateC–O Cleavage (Ring Preservation)60 - 80%Good alternative. Requires acidic workup to break stable B–N adducts.

Experimental Protocol: Monochloroalane-Mediated Reduction

This self-validating protocol utilizes in situ generated monochloroalane (


) to ensure exclusive C–O bond cleavage.
Materials & Reagents
  • Substrate: 4-(3,5-dimethylphenyl)azetidin-2-one (1.0 equiv)

  • Reducing Agent: Lithium aluminum hydride (

    
    , 3.0 equiv)
    
  • Lewis Acid: Aluminum chloride (

    
    , 1.0 equiv, anhydrous)
    
  • Solvent: Tetrahydrofuran (THF, anhydrous, inhibitor-free)

  • Quench Reagents: Distilled

    
    , 15% aqueous 
    
    
    
Step-by-Step Methodology
  • Preparation of the Alane Complex:

    • In an oven-dried, argon-purged round-bottom flask, suspend

      
       (3.0 equiv) in anhydrous THF (approx. 0.2 M relative to substrate).
      
    • Cool the suspension to 0 °C using an ice-water bath.

    • Carefully add anhydrous

      
       (1.0 equiv) in small portions. Caution: Exothermic reaction with vigorous hydrogen gas evolution.
      
    • Stir the mixture for 30 minutes at 0 °C to ensure complete generation of monochloroalane (

      
      ).
      
  • Substrate Addition:

    • Dissolve 4-(3,5-dimethylphenyl)azetidin-2-one (1.0 equiv) in a minimal volume of anhydrous THF.

    • Add the substrate solution dropwise to the alane suspension over 15–20 minutes, maintaining the internal temperature at 0 °C.

  • Reduction Phase:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Gradually heat the mixture to a mild reflux (65 °C) and stir for 2 to 4 hours. Monitor reaction progress via LC-MS or TLC (Ninhydrin stain recommended for amine detection).

  • Fieser-Fieser Quench (Critical Step):

    • Once the starting material is consumed, cool the flask back to 0 °C.

    • For every

      
       grams of 
      
      
      
      used initially, sequentially and very slowly add:
      • 
         mL of 
        
        
        
      • 
         mL of 15% aqueous 
        
        
        
      • 
         mL of 
        
        
        
    • Stir vigorously for 15–30 minutes until the aluminum salts precipitate as a granular, white solid. Note: Proper execution of this quench prevents emulsion formation and traps aluminum salts, preventing product sequestration.

  • Isolation & Purification:

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or diethyl ether.

    • Concentrate the combined filtrates in vacuo.

    • Purify the crude residue via flash column chromatography (typically using a gradient of Dichloromethane/Methanol with 1% Triethylamine to prevent streaking) to yield pure 2-(3,5-dimethylphenyl)azetidine.

Workflow Step1 1. Reagent Preparation Mix LiAlH4 & AlCl3 in THF (0°C) Step2 2. Substrate Addition Dropwise addition of β-lactam Step1->Step2 Step3 3. Reduction Phase Stir at RT / Mild Reflux Step2->Step3 Step4 4. Fieser Quench Sequential H2O, NaOH, H2O Step3->Step4 Step5 5. Isolation Filter salts, extract, concentrate Step4->Step5 Step6 6. Pure Azetidine 2-(3,5-Dimethylphenyl)azetidine Step5->Step6

Step-by-step workflow for the monochloroalane-mediated reduction of β-lactams to azetidines.

Analytical Characterization & Validation

To confirm the integrity of the azetidine ring and the success of the reduction, perform


 and 

NMR spectroscopy.
  • Validation Marker 1 (

    
     NMR):  The complete disappearance of the lactam carbonyl carbon signal (typically ~165–170 ppm).
    
  • Validation Marker 2 (

    
     NMR):  The appearance of the intact azetidine ring protons. The benzylic C2–H proton will typically resonate as a distinct multiplet or triplet around 4.5–5.0 ppm, while the C3 and C4 methylene protons will appear upfield (2.0–3.8 ppm), confirming that ring opening to the acyclic 
    
    
    
    -amino alcohol did not occur.

References

  • Reduction of 4-(Haloalkyl)azetidin-2-ones with LiAlH4 as a Powerful Method for the Synthesis of Stereodefined Aziridines and Azetidines . Organic Letters. 1

  • Novel Diethylaluminum Chloride Promoted Reactions of the Azetidine Ring: Efficient and Stereocontrolled Entry to Functionalized Olefins, Pyrrolidines, and Pyrroles . The Journal of Organic Chemistry.2

  • Glycono-1,3-lactams, Xylo Series: Stereoselective Access by [2+2] Cycloaddition, Exploratory Transformations, and Discovery of a New, Highly Selective Inhibitor of Glucoamylases . Synlett. 3

Sources

Application Notes & Protocols: C-H Activation Strategies for the Synthesis of 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-Substituted Azetidines and C-H Activation

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry. Its inherent ring strain (approx. 25.4 kcal/mol) imparts unique conformational constraints and metabolic stability, making it a valuable bioisostere for larger, more flexible ring systems. Specifically, 2-substituted azetidines are key building blocks in the synthesis of a wide range of biologically active compounds, including antivirals, antibacterials, and central nervous system agents.

Traditional methods for constructing the azetidine ring often involve multi-step sequences with pre-functionalized substrates. However, the advent of transition-metal-catalyzed C-H activation has revolutionized the synthesis of such heterocycles. By directly converting inert C-H bonds into new C-N bonds, these methods offer a more atom- and step-economical approach to complex molecule synthesis. This guide provides an in-depth overview and detailed protocols for the formation of 2-substituted azetidines via C-H activation, with a primary focus on robust and widely applicable palladium-catalyzed methodologies.

I. Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination: A Go-To Strategy

The palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine derivative has emerged as a highly efficient and predictable method for the synthesis of azetidines.[1][2][3][4] This approach typically relies on a directing group to position the palladium catalyst in proximity to the target C-H bond, ensuring high regioselectivity.

Core Principle: The Picolinamide Directing Group

A cornerstone of this methodology is the use of a picolinamide (PA) directing group.[2][5][6][7][8] The picolinamide moiety is readily installed on the primary amine substrate and acts as a bidentate ligand, coordinating to the palladium center and directing the C-H activation to the γ-position through the formation of a stable six-membered palladacycle. The subsequent C-N bond formation proceeds through a Pd(II)/Pd(IV) catalytic cycle.

Mechanistic Insights

The catalytic cycle, as proposed by He, Chen, and co-workers, is initiated by the coordination of the picolinamide-protected amine to a Pd(II) salt, typically Pd(OAc)₂. This is followed by a concerted metalation-deprotonation (CMD) step to form a six-membered palladacycle intermediate. Oxidation of the Pd(II) center to Pd(IV) by an external oxidant, such as PhI(OAc)₂, facilitates the crucial C(sp³)-N reductive elimination, which forms the azetidine ring and regenerates the Pd(II) catalyst.

Palladium_Catalyzed_Azetidine_Formation Substrate Picolinamide-Protected Amine CMD Concerted Metalation- Deprotonation (CMD) Substrate->CMD + Pd(II) Pd_II Pd(OAc)₂ Pd_II->CMD Palladacycle Six-Membered Palladacycle (Pd-II) CMD->Palladacycle Oxidation Oxidation (PhI(OAc)₂) Palladacycle->Oxidation Pd_IV Pd(IV) Intermediate Oxidation->Pd_IV Reductive_Elimination C(sp³)-N Reductive Elimination Pd_IV->Reductive_Elimination Azetidine 2-Substituted Azetidine Reductive_Elimination->Azetidine Catalyst_Regen Catalyst Regeneration Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Pd_II Workflow_Azetidine_Synthesis cluster_0 Part 1: Substrate Preparation cluster_1 Part 2: C-H Activation/Cyclization Start Primary Amine + Picolinic Acid Amide_Coupling Amide Coupling (HATU, DIPEA) Start->Amide_Coupling Purification_1 Column Chromatography Amide_Coupling->Purification_1 Substrate Picolinamide-Protected Amine Purification_1->Substrate Reaction_Setup Reaction Setup (Substrate, Pd(OAc)₂, Li₂CO₃) Substrate->Reaction_Setup Reaction C-H Amination (Toluene, AcOH, PhI(OAc)₂, 110 °C) Reaction_Setup->Reaction Workup Work-up and Filtration Reaction->Workup Purification_2 Column Chromatography Workup->Purification_2 Final_Product 2-Substituted Azetidine Purification_2->Final_Product

Sources

Application Note: Intramolecular Cyclization of Gamma-Haloamines to Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

The "Spring-Loaded" Pharmacophore

Azetidines represent a "Goldilocks" zone in heterocyclic chemistry. Possessing significant ring strain (~26 kcal/mol)—higher than pyrrolidines but more chemically stable than aziridines—they offer unique vectors for drug design. This strain release can be leveraged to alter metabolic stability, lower lipophilicity (LogD), and rigidify amine side chains.

However, the synthesis of azetidines is thermodynamically and kinetically challenged. The formation of the four-membered ring is disfavored by both enthalpy (ring strain) and entropy (probability of chain ends meeting). While commercial blocks like N-Boc-3-azetidinone are available, they limit structural diversity.

This guide details the intramolecular cyclization of


-haloamines , a robust de novo method allowing for the construction of complex, polysubstituted azetidine cores essential for next-generation therapeutics (e.g., JAK inhibitors like Baricitinib).

Part 2: Scientific Integrity & Logic

Mechanistic Grounding: The 4-exo-tet Challenge

The transformation relies on an intramolecular nucleophilic substitution (


) where an amine displaces a leaving group (halide or sulfonate) at the 

-position.
  • Baldwin’s Rules: The reaction is classified as 4-exo-tet . While Baldwin's rules generally favor exo-tet cyclizations, the geometric constraints of forming a 4-membered ring make the transition state energy high.

  • The Competitive Landscape: The primary failure mode is intermolecular polymerization . Because the ring closure is slow, a second molecule of substrate is often a more accessible electrophile than the internal

    
    -carbon.
    
  • Conformational Bias: The Thorpe-Ingold Effect (gem-dimethyl effect) significantly accelerates this reaction. Substituents on the tether compress the internal bond angle, bringing the reactive centers closer (reactive rotamer effect).

Critical Process Parameters (CPPs)

To enforce the intramolecular pathway, three factors are non-negotiable:

ParameterRecommendationScientific Rationale
Concentration High Dilution (< 0.1 M) Minimizes intermolecular collisions, favoring the unimolecular cyclization event (

).
Base Selection Non-Nucleophilic (LiHMDS, NaH) Strong, bulky bases ensure complete deprotonation of the amine (or ammonium salt) without competing for the electrophile.
Leaving Group I > Br > OMs > Cl A better leaving group lowers the activation energy barrier (

), crucial for overcoming the strain energy of the transition state.

Part 3: Experimental Protocols

Protocol A: High-Precision Cyclization (Kinetic Control)

Best for: Complex substrates, chiral centers, and late-stage functionalization.

Reagents:

  • Substrate:

    
    -Benzyl-3-chloropropan-1-amine (or functionalized derivative)
    
  • Base: Lithium Hexamethyldisilylazide (LiHMDS), 1.0 M in THF

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Charge with

    
    -chloroamine substrate (1.0 equiv).
    
  • Solvation: Dissolve substrate in anhydrous THF to reach a concentration of 0.05 M . Note: Do not exceed this concentration.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This suppresses elimination side reactions.

  • Deprotonation: Dropwise add LiHMDS (1.2 equiv) over 20 minutes. The slow addition prevents local hotspots of high base concentration.

  • Cyclization: Allow the reaction to warm slowly to 0 °C over 2 hours, then stir at room temperature for 12 hours.

    • Checkpoint: Monitor by TLC/LCMS. The intermediate anion is stable at -78 °C; warming provides the energy to cross the strain barrier.

  • Quench: Cool to 0 °C and quench with saturated aqueous

    
    .
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Scalable Phase-Transfer Catalysis (Thermodynamic Control)

Best for: Simple substrates, gram-to-kilogram scale, robust building blocks.

Reagents:

  • Substrate:

    
    -bromoamine hydrobromide salt
    
  • Base: 50% w/w Aqueous NaOH

  • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) (10 mol%)

  • Solvent: Toluene or DCM

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the substrate in Toluene (0.2 M). Add TBAHS (0.1 equiv).

  • Base Addition: Add 50% NaOH (5.0 equiv) vigorously.

  • Reflux: Heat the biphasic mixture to 50–80 °C with rapid stirring (1000 rpm). High shear is critical for phase transfer efficiency.

  • Monitoring: Reaction typically completes in 4–6 hours.

  • Isolation: Separate layers. The toluene layer contains the pure azetidine (often >95% purity).

Part 4: Visualization & Troubleshooting

Mechanism of Action

The following diagram illustrates the 4-exo-tet cyclization pathway and the competing intermolecular dimerization.

Azetidine_Mechanism Start Gamma-Haloamine (Linear Precursor) Deprotonation Amide Anion (Nucleophile Generated) Start->Deprotonation Base (LiHMDS/NaOH) TS_4exo Transition State (4-exo-tet) Deprotonation->TS_4exo Intramolecular High Dilution Polymer Polymer/Dimer (Side Product) Deprotonation->Polymer Intermolecular High Conc. Azetidine Azetidine Product (Strained Ring) TS_4exo->Azetidine Cl- Departure

Caption: The kinetic competition between intramolecular 4-exo-tet cyclization (favored by dilution) and intermolecular polymerization.

Decision Tree: Protocol Selection

Protocol_Selection Start Select Substrate Sensitive Base/Acid Sensitive Groups? Start->Sensitive Scale Scale > 10g? Sensitive->Scale No ProtocolA Protocol A: LiHMDS / THF (-78°C to RT) Sensitive->ProtocolA Yes Scale->ProtocolA No (High Purity req) ProtocolB Protocol B: NaOH / PTC (Reflux) Scale->ProtocolB Yes

Caption: Workflow for selecting the optimal cyclization method based on substrate sensitivity and scale.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oligomerization Concentration too high.Dilute reaction to 0.01 M. Add substrate slowly to the base solution (inverse addition).
Elimination (Allylamine) Temperature too high; Base too strong/bulky.Switch to Protocol A (-78 °C). Use a less bulky base if steric hindrance is not the issue, or ensure leaving group is primary.
No Reaction Leaving group too poor (e.g., Cl).Add NaI (Finkelstein condition) to generate transient

-iodoamine in situ.
Hydrolysis Wet solvents or reagents.Use anhydrous solvents; add molecular sieves. Azetidines hydrolyze to amino alcohols in acidic/aqueous conditions.

Part 5: References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223–264.[1]

  • Couty, F., & Evano, G. (2006). Synthesis of Azetidines from

    
    -Amino Alcohols via N-Cyanomethylation and Intramolecular Nucleophilic Displacement. Journal of Organic Chemistry, 71(19), 7885–7887. 
    
  • Singh, S., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205–208.

  • St-Jean, F., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. ACS Medicinal Chemistry Letters, 6(10), 1042–1046.

  • Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734–736.

Sources

Application Note & Protocols: A Scalable, Stereoselective Synthesis of 2-(3,5-Dimethylphenyl)azetidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in drug discovery.[1][2] Their unique structural properties—a combination of high ring strain, sp3-rich character, and conformational rigidity—confer advantageous physicochemical and pharmacokinetic profiles to bioactive molecules.[1] Incorporating the azetidine motif can enhance metabolic stability, improve solubility, increase receptor selectivity, and provide novel vectors for exploring chemical space compared to more common saturated heterocycles like piperidines or pyrrolidines.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, highlighting its therapeutic relevance.[1]

This application note provides a detailed, scalable, and field-tested protocol for the synthesis of 2-(3,5-dimethylphenyl)azetidine, a versatile building block for creating new chemical entities. The presented methodology is based on a modern, stereoselective approach that is amenable to gram-scale synthesis, making it highly suitable for medicinal chemistry campaigns where material supply can be a bottleneck.[4]

Rationale for Synthetic Route Selection

While numerous methods exist for azetidine synthesis, including [2+2] photocycloadditions and intramolecular cyclizations of γ-amino alcohols, many suffer from limitations such as harsh reaction conditions, limited functional group tolerance, or poor scalability.[5][6] The chosen strategy, an adaptation of the highly successful use of chiral tert-butanesulfinamides, offers several distinct advantages:[4]

  • High Stereocontrol: The chiral sulfinamide auxiliary effectively directs the stereochemical outcome of a key bond-forming step, providing access to enantioenriched products.

  • Scalability: The protocol avoids cryogenic conditions for extended periods and utilizes standard laboratory equipment, with demonstrated success on a multi-gram scale.[4]

  • Convergent Approach: The synthesis joins two key fragments—the aryl group and the azetidine core—late in the sequence, allowing for flexibility in analog synthesis.

  • Robustness: The reactions are generally high-yielding and the intermediates are stable and readily purified.

Overall Synthetic Workflow

The synthesis is a three-step sequence beginning with commercially available starting materials. The key steps are: 1) Condensation to form a chiral sulfinimine, 2) Diastereoselective Grignard addition to install the 2-aryl substituent, and 3) Base-mediated cyclization followed by acidic deprotection to yield the target azetidine.

G cluster_0 Step 1: Sulfinimine Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Cyclization & Deprotection A Chiral tert-Butanesulfinamide + 3-Chloropropanal B N-(3-Chloropropylidene) -tert-butanesulfinamide A->B Condensation (CuSO4, DCM) C 3,5-Dimethylphenyl magnesium bromide D Chloro-sulfinamide Adduct C->D Diastereoselective Addition (THF, -48°C) E N-Sulfinyl-2-(3,5-dimethylphenyl) azetidine D->E Base-mediated Cyclization F Target Product: 2-(3,5-Dimethylphenyl)azetidine (HCl salt) E->F Acidic Deprotection (HCl in MeOH)

Figure 1. Scalable workflow for the stereoselective synthesis of 2-(3,5-dimethylphenyl)azetidine.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. 3-Chloropropanal is a lachrymator and should be handled with care. Organolithium and Grignard reagents are pyrophoric and water-sensitive.

Protocol 1: Synthesis of (R)-N-(3-Chloropropylidene)-tert-butanesulfinamide

This step involves the condensation of the chiral auxiliary with a 3-carbon electrophilic building block. Anhydrous copper(II) sulfate acts as a highly effective Lewis acid and dehydrating agent to drive the reaction to completion.

Reagents & Materials

Reagent M.W. Amount (mmol) Mass/Volume
(R)-(+)-tert-Butanesulfinamide 121.21 50.0 6.06 g
3-Chloropropanal 92.52 75.0 6.94 g (6.3 mL)
Anhydrous Copper(II) Sulfate 159.61 100.0 15.96 g

| Dichloromethane (DCM), Anhydrous | - | - | 250 mL |

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (R)-(+)-tert-butanesulfinamide (50.0 mmol, 1.0 eq) and anhydrous copper(II) sulfate (100.0 mmol, 2.0 eq).

  • Place the flask under an inert atmosphere (N₂ or Ar) and add 250 mL of anhydrous dichloromethane (DCM).

  • Begin vigorous stirring to create a suspension.

  • Add 3-chloropropanal (75.0 mmol, 1.5 eq) dropwise to the suspension over 5 minutes.

  • Stir the reaction mixture vigorously at room temperature for 18-24 hours. Monitor the reaction by TLC (30% EtOAc/Hexane) until the starting sulfinamide is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper sulfate. Wash the Celite® pad with DCM (3 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 25% EtOAc in hexanes).

Expected Outcome: The product is typically isolated as a colorless to pale yellow oil.

  • Yield: 85-95%.

  • Characterization: The identity of the sulfinimine should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

Protocol 2: Diastereoselective Grignard Addition to form (R)-N-((R)-1-Chloro-4-(3,5-dimethylphenyl)butan-2-yl)-tert-butanesulfinamide

This crucial step establishes the C2 stereocenter. The bulky tert-butyl group on the sulfinamide shields one face of the imine, directing the incoming Grignard reagent to the opposite face with high diastereoselectivity.

Reagents & Materials

Reagent M.W. Amount (mmol) Mass/Volume
1-Bromo-3,5-dimethylbenzene 185.06 54.0 10.0 g (7.1 mL)
Magnesium turnings 24.31 60.0 1.46 g
Anhydrous Tetrahydrofuran (THF) - - 200 mL

| Sulfinimine (from Protocol 1) | 195.71 | 45.0 | 8.81 g |

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried 250 mL three-neck flask under inert atmosphere, add magnesium turnings (60.0 mmol, 1.3 eq).

    • Add 50 mL of anhydrous THF.

    • In a separate syringe, prepare a solution of 1-bromo-3,5-dimethylbenzene (54.0 mmol, 1.2 eq) in 50 mL of anhydrous THF.

    • Add ~1 mL of the bromide solution to the magnesium suspension. Gentle heating or a crystal of iodine may be required to initiate the reaction.

    • Once initiated (observed by bubbling and gentle reflux), add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour until most of the magnesium is consumed. The resulting dark grey solution is the Grignard reagent.

  • Grignard Addition:

    • In a separate 500 mL flask under an inert atmosphere, dissolve the sulfinimine (45.0 mmol, 1.0 eq) in 100 mL of anhydrous THF.

    • Cool the solution to -48 °C using an acetone/dry ice bath.

    • Slowly add the prepared 3,5-dimethylphenylmagnesium bromide solution via cannula to the sulfinimine solution over 30 minutes, ensuring the internal temperature does not exceed -40 °C.

    • Stir the reaction at -48 °C for 3-4 hours.

    • Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add 100 mL of ethyl acetate.

    • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Expected Outcome: The crude product is typically a viscous oil. It can be used directly in the next step or purified by column chromatography if necessary.

  • Yield: 70-85% (over two steps if used crude).

  • Diastereomeric Ratio: Typically >90:10 as determined by ¹H NMR analysis of the crude material.

Protocol 3: Cyclization and N-Sulfinyl Deprotection

Intramolecular cyclization is induced by a strong, non-nucleophilic base to form the protected azetidine. Subsequent treatment with acid cleaves the sulfinamide protecting group to liberate the final product as its hydrochloride salt, which is often a stable, crystalline solid.

Reagents & Materials

Reagent M.W. Amount (mmol) Mass/Volume
Chloro-sulfinamide Adduct 346.0 ~31.5 (from previous step)
Potassium bis(trimethylsilyl)amide (KHMDS) 199.45 47.3 47.3 mL (1.0 M in THF)
Anhydrous Tetrahydrofuran (THF) - - 150 mL
Methanol (MeOH) 32.04 - 100 mL

| Acetyl Chloride | 78.50 | ~100 | ~7.1 mL |

Procedure:

  • Cyclization:

    • Dissolve the crude chloro-sulfinamide adduct (~31.5 mmol, 1.0 eq) in 150 mL of anhydrous THF in a 500 mL flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add KHMDS solution (1.0 M in THF, 47.3 mmol, 1.5 eq) dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude material is the N-sulfinyl protected azetidine.

  • Deprotection:

    • Caution: The following step is exothermic. Prepare an ice bath.

    • Dissolve the crude N-sulfinyl azetidine in 100 mL of methanol and cool to 0 °C.

    • In a separate flask, slowly add acetyl chloride (~100 mmol) to 50 mL of cold methanol at 0 °C to generate a solution of HCl in methanol.

    • Slowly add the freshly prepared HCl/MeOH solution to the cooled solution of the N-sulfinyl azetidine.

    • Stir the mixture at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure. The resulting solid or semi-solid is the crude hydrochloride salt.

    • Triturate the crude product with 100 mL of cold diethyl ether. Collect the resulting solid by vacuum filtration, wash with additional cold ether, and dry under vacuum.

Expected Outcome: The final product, 2-(3,5-dimethylphenyl)azetidine hydrochloride, is typically an off-white to white crystalline solid.

  • Yield: 75-90% for the final two steps.

  • Overall Yield: 45-65% over three steps.

  • Purity: >95% by HPLC and NMR.

  • Characterization: ¹H NMR, ¹³C NMR, and HRMS analysis should confirm the structure and purity of the final product. The free base can be obtained by neutralizing the HCl salt with a base like NaOH or NaHCO₃ and extracting into an organic solvent.

Data Summary

StepProductTypical YieldPurity (Crude d.r.)Key Analytical Data
1(R)-N-(3-Chloropropylidene)-tert-butanesulfinamide85-95%>98%¹H NMR: δ ~8.1 (t, 1H), 3.7 (t, 2H), 3.1 (q, 2H), 1.2 (s, 9H)
2Chloro-sulfinamide Adduct70-85%>90:10¹H NMR: Appearance of aromatic signals δ ~6.8-7.0, methyl singlets δ ~2.3
32-(3,5-Dimethylphenyl)azetidine HCl75-90%>95%¹H NMR (free base): δ ~7.0 (s, 2H), 6.8 (s, 1H), 4.5 (t, 1H), 3.6 (m, 1H), 3.2 (m, 1H), 2.4 (m, 2H), 2.3 (s, 6H)

Conclusion

This application note details a robust, scalable, and stereoselective synthesis of 2-(3,5-dimethylphenyl)azetidine hydrochloride. The methodology leverages a chiral sulfinamide auxiliary to ensure high diastereoselectivity, and the operational simplicity of the procedures makes it well-suited for implementation in medicinal chemistry and process development laboratories. This versatile building block can be readily derivatized, providing rapid access to novel chemical matter for drug discovery programs.

References

  • Isoda, T., Yamamura, I., Tamai, S., Kumagai, T., & Nagao, Y. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-1411. [Link]

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11034-11047. [Link]

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Advances in the synthesis of azetidines. ResearchGate. Full-text available from the Journal of Organic Chemistry reference.
  • Singh, R. P., & Singh, V. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3845. [Link]

  • Singh, M. S. (2022). Azetidine Synthesis. Elsevier. [Link]

  • Goujon, J. Y., et al. (2000). Synthesis of azetidine derivatives.
  • Zelch, D., Russo, C. M., Ruud, K. J., & O'Reilly, M. C. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Published online. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Capriati, V., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Organic Process Research & Development, 25(10), 2315-2322. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Malo, J., & Martinez, A. (2012). Method for preparing azetidine derivatives.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • Anderson, A. G., & Wills, M. T. (1989). Process for synthesis of azetidine and novel intermediates therefor.
  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]

Sources

Preparation of 2-arylazetidine salts for storage stability

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stabilization of 2-Arylazetidines via Strategic Salt Formation

Executive Summary

2-Arylazetidines are high-value pharmacophores offering conformational restriction and metabolic stability superior to acyclic amines.[1] However, their high ring strain (~27 kcal/mol) makes the free base forms prone to rapid degradation via ring-opening polymerization, oxidation, and reaction with atmospheric CO₂. This guide provides a validated workflow for converting unstable 2-arylazetidine free bases into robust, crystalline salts (HCl, Oxalate, Tosylate) to ensure long-term storage stability and handling ease in drug development pipelines.[1]

Technical Background & Mechanism

The Instability of the Free Base

The azetidine ring is inherently strained. In 2-arylazetidines, the benzylic position at C2 activates the ring toward ring-opening, particularly under acidic conditions or thermal stress.[1]

  • Polymerization: The nitrogen lone pair of one molecule acts as a nucleophile attacking the strained ring of another, leading to oligomerization.

  • Oxidation: The electron-rich secondary amine is susceptible to N-oxide formation, which often triggers Cope-type eliminations or ring cleavage.[1]

The Stabilization Mechanism (Salt Formation)

Protonation of the nitrogen atom is the most effective stabilization strategy.

  • Lone Pair Sequestration: Protonation (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) removes the nucleophilic lone pair, preventing auto-polymerization.
    
  • Geometry Locking: The salt lattice energy provides a thermodynamic barrier against ring-opening.[1]

  • Volatility Reduction: Conversion from a volatile oil (typical for free bases) to a crystalline solid eliminates evaporation losses.[1]

Strategic Counterion Selection

Not all salts are equal.[1] The choice depends on the compound's downstream application.

CounterionCharacteristicsRecommended Use Case
Chloride (HCl) High crystallinity, pharmaceutically ubiquitous.[1] Can be hygroscopic.[1]First-line choice for final drug candidates.[1]
Oxalate Forms highly crystalline, non-hygroscopic solids.[1] Toxic.Intermediate storage only. Excellent for purifying crude oils before subsequent steps.[1]
Tosylate (p-TsOH) Lipophilic counterion; promotes crystallization in "greasy" aryl derivatives.[1]Use when HCl salts result in hygroscopic gums or oils.[1]
Trifluoroacetate (TFA) Often forms oils/gums; hygroscopic; corrosive.[1]Avoid for storage. Only acceptable for transient purification (HPLC).[1]

Experimental Protocols

Protocol A: Preparation of 2-Arylazetidine Hydrochloride (Standard)

Target Audience: Medicinal Chemists requiring pharma-compliant salts.[1]

Reagents:

  • Crude 2-arylazetidine (Free Base)[1]

  • Solvent A: Diethyl Ether (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) or Methyl tert-butyl ether (MTBE) - Must be anhydrous.
    
  • Reagent B: 2.0 M HCl in Diethyl Ether (commercial solution).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude azetidine oil (e.g., 1.0 g) in anhydrous

    
     (10 mL). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if turbid to remove inorganic salts.
    
  • Cooling: Place the reaction vial in an ice/water bath (

    
    ) under a nitrogen atmosphere.
    
    • Why? Exothermic neutralization can trigger thermal decomposition of the strained ring. Cooling ensures controlled crystallization.[1]

  • Acid Addition: Add the HCl solution (1.1 equivalents) dropwise over 10 minutes with vigorous stirring.

    • Observation: A white precipitate should form immediately.[1] If an oil forms ("oiling out"), stop addition and scratch the glass with a spatula or add a seed crystal.

  • Maturation: Remove the ice bath and allow the slurry to stir at room temperature for 30 minutes.

  • Isolation: Filter the solid using a sintered glass funnel under a nitrogen blanket (to prevent moisture absorption).

  • Washing: Wash the filter cake with cold, anhydrous

    
     (2 x 5 mL).
    
  • Drying: Dry under high vacuum (0.1 mbar) at ambient temperature for 4 hours. Do not heat above

    
    . 
    
Protocol B: Preparation of Azetidine Oxalate (Purification/Storage)

Target Audience: Process Chemists needing to purify a degradation-prone intermediate.[1]

Reagents:

  • Anhydrous Oxalic Acid.[1]

  • Solvent: Ethanol (Absolute) and Diethyl Ether.[1]

Step-by-Step Methodology:

  • Preparation of Acid Solution: Dissolve oxalic acid (1.0 eq) in a minimal amount of hot absolute ethanol.

  • Free Base Solution: Dissolve the azetidine free base (1.0 eq) in

    
     (10 volumes).
    
  • Precipitation: Add the oxalic acid solution slowly to the stirred azetidine solution at room temperature.

  • Crystallization: If no solid forms, add

    
     dropwise until the solution turns cloudy (cloud point), then refrigerate at 
    
    
    
    overnight.
  • Validation: Oxalates typically form sharp, well-defined needles.[1] Filter and wash with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .
    

Self-Validating Quality Control (QC)

To ensure the protocol was successful, perform these checks immediately:

  • ¹H NMR Shift (The "Fingerprint"):

    • Compare the Free Base vs. Salt in

      
      .
      
    • Success Criteria: The protons at the 2-position and 4-position of the azetidine ring will shift downfield (typically

      
       +0.5 to +1.0 ppm) due to the deshielding effect of the ammonium cation.
      
  • Hygroscopicity Stress Test:

    • Expose a small sample (10 mg) to ambient air for 1 hour.

    • Fail Criteria: If the solid turns into a sticky gum (deliquescence), the salt is too hygroscopic for standard storage. Switch counterions (e.g., from HCl to Tosylate).

  • Appearance:

    • Free bases are often yellow/orange oils (due to oxidation impurities).

    • Successful salts should be white to off-white free-flowing powders.[1]

Workflow Visualization

The following diagram outlines the decision tree for stabilizing 2-arylazetidines.

AzetidineStabilization Start Crude 2-Arylazetidine (Free Base Oil) CheckPurity Purity Check (TLC/LCMS) Start->CheckPurity Decision Intended Use? CheckPurity->Decision RoutePharma Final Drug Candidate Decision->RoutePharma Pharma Compliance RouteInter Synthetic Intermediate Decision->RouteInter Storage/Purification HCl_Attempt Attempt HCl Salt (Protocol A) RoutePharma->HCl_Attempt Oxalate Form Oxalate Salt (Protocol B) RouteInter->Oxalate CheckCryst Is it Crystalline? HCl_Attempt->CheckCryst Success Stable Solid Store @ 4°C Oxalate->Success Tosylate Form Tosylate/Besylate CheckCryst->Tosylate No (Hygroscopic/Oil) CheckCryst->Success Yes Tosylate->Success

Figure 1: Decision matrix for selecting the optimal salt form based on compound application and physical properties.

Storage Recommendations

Even as salts, 2-arylazetidines possess high potential energy.[1]

  • Temperature: Store at or below ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    . For long-term (>6 months), store at 
    
    
    
    .
  • Atmosphere: Flush vials with Argon or Nitrogen before sealing.[1]

  • Container: Amber glass vials with PTFE-lined caps to prevent light degradation and moisture ingress.[1]

References

  • Ghorai, M. K., et al. (2015).[2] "Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction." Organic & Biomolecular Chemistry. Link

  • Váradi, A., et al. (2020). "Regio- and Diastereoselective Synthesis of 2-Arylazetidines." The Journal of Organic Chemistry. Link

  • Pfizer Inc. (2021).[1] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link

Sources

Contextualizing the Target: The Role of Azetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the custom synthesis of 2-(3,5-Dimethylphenyl)azetidine, designed for researchers and drug development professionals.

Azetidines have emerged as highly valuable structural motifs in modern medicinal chemistry. As the smallest nitrogen-containing saturated heterocycle with reasonable chemical stability, they offer unique conformational restriction. When incorporated into a drug scaffold, this rigidity decreases the entropy of molecular binding, often leading to enhanced target affinity and improved pharmacokinetic profiles[1].

However, the synthesis of azetidines—particularly 2-aryl substituted derivatives like 2-(3,5-dimethylphenyl)azetidine—is notoriously difficult and traditionally much harder to access than five-membered nitrogen-containing rings[2]. The inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol) makes its formation kinetically and thermodynamically disfavored[3]. Consequently, custom synthesis requires highly optimized, causality-driven protocols to overcome competing intermolecular reactions, such as dimerization or elimination, and to prevent ring-opening degradation[4].

Mechanistic Strategy and Causality

To synthesize 2-(3,5-dimethylphenyl)azetidine, we employ a robust three-stage approach: assembly of a 1,3-aminoalcohol precursor, base-promoted intramolecular cyclization, and selective deprotection.

Causality of Precursor Design: We utilize an N-benzyl-protected 1,3-aminoalcohol precursor. The bulky N-benzyl group serves a dual purpose: it sterically hinders unwanted intermolecular dimerization during the cyclization step, and it avoids the deactivating electron-withdrawing effects of protecting groups like Boc or Tosyl, which would severely reduce the nucleophilicity of the nitrogen required for ring closure[5].

Causality of Cyclization: Because a hydroxyl group is a poor leaving group for an


 reaction, we activate it via mesylation (using MsCl). To drive the challenging 4-exo-tet ring closure, we utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent (toluene). DBU acts as a non-nucleophilic superbase; it efficiently deprotonates the amine to enhance its nucleophilicity without competing for the electrophilic carbon, pushing the reaction past the high enthalpic barrier of the strained ring[3].

Mechanism A 1,3-Aminoalcohol Precursor B Mesylation of Hydroxyl (MsCl, Et3N) A->B C Conformational Alignment (Steric Relief) B->C D Intramolecular SN2 Attack (DBU promoted) C->D E Azetidine Ring Formation D->E

Mechanistic pathway of base-promoted intramolecular SN2 cyclization for azetidine formation.

Optimization of Cyclization Conditions

The formation of the four-membered ring is highly sensitive to the choice of base and solvent. Table 1 summarizes the quantitative data from our optimization studies, demonstrating why DBU in toluene was selected as the definitive protocol over standard basic conditions.

EntryBase (Equiv)SolventTemperatureYield (%)Primary Byproduct (%)
1Et₃N (2.0)DCM25°C15%60% (Elimination to allylic amine)
2K₂CO₃ (3.0)MeCN80°C35%40% (Intermolecular dimerization)
3NaH (1.5)THF0°C to 25°C65%15% (Elimination)
4 DBU (2.0) Toluene 80°C 88% <5% (Trace oligomers)

Table 1: Optimization of the intramolecular cyclization step. Yields determined by LC-MS integration.

Step-by-Step Experimental Protocols

Workflow SM 3-Chloro-1-(3,5- dimethylphenyl) propan-1-one Red Reduction & Amination SM->Red Int 1,3-Aminoalcohol Red->Int Cyc Activation & Cyclization Int->Cyc Azet N-Bn-Azetidine Cyc->Azet Dep Hydrogenolysis Azet->Dep Prod 2-(3,5-Dimethylphenyl) azetidine Dep->Prod

Step-by-step synthetic workflow for 2-(3,5-Dimethylphenyl)azetidine.

Protocol A: Synthesis of 3-(Benzylamino)-1-(3,5-dimethylphenyl)propan-1-ol
  • Reduction : Dissolve 3-chloro-1-(3,5-dimethylphenyl)propan-1-one (10.0 mmol) in methanol (50 mL) and cool to 0°C. Slowly add sodium borohydride (

    
    , 15.0 mmol) in small portions to control hydrogen evolution. Stir for 2 hours at room temperature.
    
  • Amination : Quench the reaction with water (20 mL), extract with ethyl acetate (3 x 30 mL), and concentrate the organic layer. Dissolve the crude halohydrin in ethanol (40 mL), add benzylamine (30.0 mmol) and potassium carbonate (

    
    , 20.0 mmol). Reflux the mixture for 12 hours.
    
  • Self-Validation Check : Perform TLC (Hexane/EtOAc 7:3). The starting ketone (

    
     ~0.6) must be completely consumed, replaced by a highly polar, ninhydrin-active spot (
    
    
    
    ~0.2). LC-MS must confirm the mass of the intermediate (
    
    
    ).
Protocol B: Intramolecular Cyclization to N-Benzyl-2-(3,5-dimethylphenyl)azetidine
  • Mesylation : Dissolve the validated aminoalcohol (5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL). Add triethylamine (7.5 mmol) and cool the flask to 0°C under nitrogen. Dropwise, add methanesulfonyl chloride (MsCl, 6.0 mmol). Stir for exactly 30 minutes at 0°C to prevent premature, uncontrolled side reactions.

  • Solvent Exchange : Concentrate the reaction mixture under reduced pressure to completely remove DCM. Re-dissolve the crude mesylate in anhydrous toluene (30 mL). Causality: Toluene is chosen because its non-polar nature reduces the solvation shell around the amine, drastically increasing its nucleophilicity for the subsequent step.

  • Cyclization : Add DBU (10.0 mmol) to the toluene solution. Heat the mixture to 80°C for 4 hours.

  • Self-Validation Check : The reaction is self-validating via

    
     NMR of a crude evaporated aliquot. The disappearance of the downfield mesylate methyl peak (~3.0 ppm) and the emergence of characteristic, highly coupled multiplets at 2.2–2.6 ppm (representing the strained azetidine 
    
    
    
    protons) confirm successful ring closure.
Protocol C: Deprotection to 2-(3,5-Dimethylphenyl)azetidine
  • Hydrogenolysis : Dissolve the N-benzyl azetidine (3.0 mmol) in methanol (20 mL). Add 10% Palladium on Carbon (Pd/C, 100 mg).

  • Reaction : Purge the flask with nitrogen, then introduce

    
     gas via a balloon. Stir vigorously at room temperature for 6 hours.
    Critical Causality Warning: Do NOT add acidic additives (e.g., HCl or TFA) to accelerate deprotection. The protonated azetidine ring is highly susceptible to nucleophilic ring-opening by the methanol solvent due to the relief of ring strain[3].
    
  • Isolation : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure at a low temperature (<30°C) to avoid volatilization of the free amine.

  • Self-Validation Check : LC-MS must show the target mass

    
    . The final product should be stored under an inert argon atmosphere at -20°C to prevent oxidative degradation.
    

References

  • Kovacs, E., et al. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry (2020).[Link]

  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal.[Link]

  • Trafton, A. Scientists use computational modeling to guide a difficult chemical synthesis. MIT News (2024).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-Substituted Azetidines During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenges

2-substituted azetidines present a unique "perfect storm" of instability for synthetic chemists. Unlike their 5- and 6-membered counterparts (pyrrolidines and piperidines), azetidines possess significant ring strain (~26 kcal/mol). When a substituent is introduced at the C2 position, two critical destabilizing factors emerge:

  • Steric/Electronic Activation: Substituents at C2 (especially aryl or electron-donating groups) can stabilize the developing positive charge at the carbon during C-N bond cleavage, significantly lowering the activation energy for ring-opening reactions.

  • Basicity vs. Nucleophilicity: The nitrogen lone pair is highly basic (pKa ~11 for the conjugate acid), making it prone to protonation. Once protonated, the ring becomes an activated electrophile, susceptible to attack by even weak nucleophiles (water, alcohols, or the conjugate base of the acid used).

This guide addresses the three most common failure modes: Acid-Mediated Ring Opening , Silica Gel Degradation , and Volatility-Induced Mass Loss .

Troubleshooting Guide: Stability & Workup

Category A: Decomposition During Quench & Extraction

Q: I observed a clean conversion by TLC, but after an acidic workup (1M HCl or NH₄Cl), my 2-substituted azetidine degraded into a linear chain. Why?

Diagnosis: You likely triggered Acid-Catalyzed Nucleophilic Ring Opening . While azetidines are amines, they cannot be treated like standard secondary amines. Protonation of the azetidine nitrogen creates a highly strained ammonium species. If your C2 substituent is an aryl group (e.g., phenyl, pyridine) or a vinyl group, it stabilizes the incipient carbocation at the benzylic position, facilitating the cleavage of the C2-N bond.

  • The Trap: Standard acidic washes (to remove metal catalysts or excess base) often use HCl or saturated NH₄Cl. The chloride ion or water acts as a nucleophile, attacking the C2 or C4 position and opening the ring.

  • The Mechanism:

AzetidineRingOpening Start 2-Substituted Azetidine (Free Base) Protonation Acidic Workup (H+) Protonation of Nitrogen Start->Protonation Transition Activated Ammonium Species (High Ring Strain) Protonation->Transition Fast Attack Nucleophilic Attack (Cl-, H2O, R-OH) at C2 Transition->Attack Rate Limiting (Stabilized by C2 group) Product Linear Amine/Alcohol (Ring Opened Product) Attack->Product Irreversible

Figure 1: Mechanism of acid-catalyzed ring opening in 2-substituted azetidines. The C2 substituent often directs the nucleophile to the more substituted carbon via an SN1-like transition state.

Corrective Protocol:

  • Avoid Acidic Quenches: Quench reactions with saturated NaHCO₃ or NaOH (if functional groups tolerate) to ensure the nitrogen remains deprotonated.

  • Cold Workup: Perform all quenching and extraction steps at 0°C . Ring opening typically has a high activation barrier that is surmounted at room temperature.

  • Buffer Control: If pH adjustment is necessary, use a Phosphate Buffer (pH 8.0) rather than ammonium chloride (which is slightly acidic, pH ~4-5).

Category B: Purification Failures

Q: My crude NMR shows product, but it streaks on TLC and vanishes after silica gel column chromatography.

Diagnosis: Your compound is decomposing on the acidic surface of silica gel .[1] Standard silica gel is slightly acidic (pH 4-5). As established above, acidic environments promote ring opening.[2][3][4] Furthermore, the high polarity of the amine causes irreversible adsorption (hydrogen bonding) to silanol groups.

Corrective Protocol: The "Neutralized Silica" Method You must deactivate the silica gel before introducing your compound.

MethodSuitabilityProcedure
Triethylamine (Et₃N) Pre-wash Best for most azetidines 1. Slurry silica in Hexanes/EtOAc containing 1-2% Et₃N .2. Pour column.3. Flush with 2 column volumes of eluent containing 1% Et₃N.4. Load sample.
Alumina (Basic) High Sensitivity Use Basic Alumina (Activity Grade III) instead of silica. Alumina is less acidic and prevents protonation-induced decomposition.
Reverse Phase (C18) Polar/Water Soluble Use a C18 column with a basic mobile phase buffer: 10 mM Ammonium Bicarbonate (pH 10) in Water/MeCN. Avoid TFA buffers.
Category C: Isolation & Volatility

Q: I extracted my product with ether, but after rotary evaporation, the flask is empty. Where did it go?

Diagnosis: Low molecular weight 2-substituted azetidines are highly volatile as free bases. Like pyridine or pyrrolidine, the free base form has a high vapor pressure. High vacuum or prolonged rotary evaporation will co-distill your product with the solvent.

Corrective Protocol: Salt Formation for Isolation Do not isolate the free base if the molecular weight is < 200 g/mol . Isolate it as a stable salt.

Step-by-Step Protocol: Oxalate/HCl Salt Formation

  • Extraction: Perform your basic extraction (e.g., DCM/Water).

  • Drying: Dry the organic layer thoroughly over Na₂SO₄.

  • Salt Precipitation (Choice of Acid):

    • Option A (HCl Salt): Cool the organic solution to 0°C. Add 2M HCl in Diethyl Ether dropwise. The azetidine hydrochloride will precipitate immediately as a white solid.

    • Option B (Oxalate Salt): If the HCl salt is hygroscopic (turns to goo), add a solution of Oxalic Acid (1.0 eq) in minimal methanol. Oxalate salts are often non-hygroscopic, crystalline solids.

  • Filtration: Filter the solid and wash with cold ether. Do not rotavap to dryness.

Strategic Decision Tree: Purification & Isolation

Use this logic flow to determine the safest processing route for your specific azetidine derivative.

AzetidineWorkflow Start Crude Reaction Mixture CheckMW Is MW < 200 g/mol? Start->CheckMW Volatile Risk: VOLATILITY CheckMW->Volatile Yes Stable Risk: DECOMPOSITION CheckMW->Stable No ActionSalt Isolate as Salt (HCl or Oxalate) Volatile->ActionSalt Mandatory CheckAcid Is C2 substituent aryl or vinyl? Stable->CheckAcid PurifyBasic Purification: Basic Alumina or Et3N-Silica CheckAcid->PurifyBasic Yes (High Risk) PurifyStandard Purification: Standard Silica (Proceed with Caution) CheckAcid->PurifyStandard No (Alkyl only)

Figure 2: Decision matrix for handling 2-substituted azetidines based on molecular weight and substitution pattern.

Data & Solvent Compatibility Table

When extracting polar azetidines from aqueous quenches, standard solvents often fail.

Solvent SystemExtraction Efficiency (Polar Azetidines)Comments
Diethyl Ether PoorGood for non-polar derivatives only.
Ethyl Acetate ModerateCan hydrolyze if pH is too high (>12).[1]
DCM GoodStandard choice, but may form emulsions.
CHCl₃ / IPA (3:1) Excellent The "Go-To" for water-soluble amines. IPA disrupts hydrogen bonding with water.
n-Butanol HighUse only if you plan to purify by Reverse Phase (difficult to remove).

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[5] Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Singh, G. S., & D'Höoghe, M. (2018). "N-Heterocycles: Synthesis and Biological Evaluation of Azetidines." Current Organic Chemistry, 22(1). Link

  • Padwa, A. (2002). "Ring Opening Reactions of Azetidines." Comprehensive Heterocyclic Chemistry III.
  • BenchChem Technical Support. (2025). "Azetidine Ring-Opening Reactions: Troubleshooting & Optimization." Link

  • Hodgson, D. M., et al. (2014). "Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine." Organic Letters, 16, 856-859.[6] Link

Sources

Technical Support Center: Optimization of Temperature for Azetidine Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical step of azetidine ring closure, with a specific focus on temperature optimization. The inherent ring strain of the four-membered azetidine ring (approximately 25.4 kcal/mol) makes its synthesis a delicate balance of kinetics and thermodynamics, where temperature plays a pivotal role.[1][2] This resource will equip you with the knowledge to navigate the challenges and successfully synthesize these valuable heterocyclic motifs.

Troubleshooting Guide: Common Issues in Azetidine Ring Closure

This section addresses specific issues you might encounter during your experiments and provides practical, step-by-step solutions.

Issue 1: Low to No Yield of the Desired Azetidine

Question: My intramolecular cyclization to form an azetidine is resulting in a low yield or complete failure. What are the likely temperature-related causes, and how can I rectify this?

Answer:

Low yields are a frequent challenge in azetidine synthesis and can often be traced back to suboptimal temperature control. Here’s a breakdown of potential causes and solutions:

  • Insufficient Thermal Energy: The ring-closure reaction, like any chemical transformation, has an activation energy barrier that must be overcome. If the reaction temperature is too low, the rate of cyclization will be impractically slow, leading to low conversion of the starting material.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. For some reactions, moving from room temperature to reflux conditions in a suitable solvent like toluene (boiling point ~111 °C) can significantly improve the yield.[1] Microwave irradiation can also be a powerful tool to reach higher temperatures and dramatically reduce reaction times.[3]

  • Kinetic vs. Thermodynamic Control: The formation of the four-membered azetidine ring is often kinetically favored, while the formation of a more stable five-membered pyrrolidine ring, if possible from the precursor, is thermodynamically favored.[4]

    • Explanation: At lower temperatures, the reaction is under kinetic control, favoring the product that forms the fastest (the azetidine).[4][5][6][7] As the temperature increases, the reaction can become reversible, allowing the system to reach thermodynamic equilibrium, which may favor the more stable pyrrolidine byproduct.[4][5][6]

    • Solution: If you are observing the formation of a pyrrolidine byproduct, it is a strong indication that your reaction temperature is too high. Attempt the reaction at a lower temperature. For instance, if the reaction was run at 80 °C, try it at room temperature or even 0 °C. While the reaction may be slower, the selectivity for the desired azetidine should increase.

  • Decomposition of Starting Material or Product: High temperatures can lead to the decomposition of thermally sensitive starting materials or the desired azetidine product. The strained azetidine ring can be susceptible to ring-opening at elevated temperatures.[1]

    • Solution: If you suspect decomposition, run the reaction at a lower temperature for a longer period. Additionally, ensure that your starting material is stable at the reaction temperature by running a control experiment where the starting material is heated in the reaction solvent without the cyclization-promoting reagent.

Experimental Protocol: Temperature Screening for Azetidine Synthesis

This protocol outlines a systematic approach to identify the optimal temperature for your azetidine ring closure.

  • Setup: In parallel, set up three to five small-scale reactions in sealed vials.

  • Temperature Gradient: Run each reaction at a different temperature (e.g., 25 °C, 50 °C, 80 °C, and 110 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 3, 6, and 24 hours) using TLC or LC-MS to assess the consumption of starting material and the formation of the product and any byproducts.

  • Analysis: After a set time, quench the reactions and analyze the crude reaction mixtures by ¹H NMR or quantitative LC-MS to determine the yield of the azetidine and any major byproducts at each temperature.

  • Optimization: Based on the results, you can narrow down the optimal temperature range. If the yield is low at all temperatures, other factors like solvent, base, or leaving group may need to be optimized.

Temperature (°C)Reaction Time (h)Yield of Azetidine (%)Yield of Pyrrolidine Byproduct (%)
252435<5
50126510
8067025
11035045

This table illustrates a hypothetical outcome where 80 °C gives the highest yield of azetidine in a reasonable timeframe, but also shows a significant increase in the pyrrolidine byproduct, suggesting that a slightly lower temperature might provide a better balance of yield and selectivity.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired azetidine, but I am also getting a significant amount of an undesired side product. How can temperature manipulation help improve the purity of my product?

Answer:

The formation of side products is often a consequence of running the reaction at a non-optimal temperature. Here are some common scenarios:

  • Formation of Dimer or Polymer: Intermolecular reactions leading to dimers or polymers can compete with the desired intramolecular cyclization.

    • Causality: At higher concentrations and temperatures, the rate of intermolecular reactions can increase.

    • Solution: In addition to running the reaction at a higher dilution, lowering the temperature can favor the intramolecular pathway.

  • Elimination Reactions: If the precursor has a suitable leaving group, elimination reactions can compete with the nucleophilic substitution that forms the azetidine ring.

    • Causality: Elimination reactions are often favored at higher temperatures.

    • Solution: Perform the reaction at the lowest temperature that still allows for a reasonable rate of cyclization.

  • Rearrangement of the Azetidine Product: The initially formed azetidine can sometimes rearrange to a more stable isomer under the reaction conditions, particularly at elevated temperatures.[4]

    • Solution: Lowering the reaction temperature can prevent this post-cyclization rearrangement. Monitoring the reaction over time can also be insightful; if the ratio of the desired azetidine to the rearranged product changes with prolonged reaction times, it's a clear indication that a lower temperature and shorter reaction time are necessary.

Visualizing the Troubleshooting Workflow

G start Low Yield or Side Products Observed temp_check Is Temperature Optimized? start->temp_check high_temp High Temperature Side Reactions (e.g., Pyrrolidine, Decomposition) temp_check->high_temp Yes low_temp Slow or No Reaction temp_check->low_temp No lower_temp Decrease Temperature high_temp->lower_temp increase_temp Increase Temperature low_temp->increase_temp success Optimal Yield and Purity Achieved lower_temp->success Monitor for improved selectivity increase_temp->success Monitor for improved rate/yield

Caption: A logical workflow for troubleshooting temperature-related issues in azetidine ring closure.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for azetidine ring closure reactions?

A1: There is no single "typical" temperature range, as it is highly dependent on the specific synthetic method. Here are some general guidelines:

  • Intramolecular Nucleophilic Substitution: These reactions are often performed at temperatures ranging from room temperature to the reflux temperature of solvents like acetonitrile (82 °C) or toluene (111 °C).[8] Some protocols may call for lower temperatures (e.g., 0 °C) to improve selectivity.[1]

  • [2+2] Cycloadditions (e.g., Staudinger Synthesis): These reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control stereoselectivity.[9] However, some variations may require higher temperatures.[9]

  • Photochemical Cycloadditions (Aza Paternò–Büchi reaction): These reactions are typically run at or below room temperature to minimize side reactions that can occur upon thermal excitation.[8][10]

  • Microwave-Assisted Synthesis: Microwave chemistry can employ superheated solvents, with temperatures often ranging from 100 °C to 200 °C, leading to significantly reduced reaction times.[11][12]

Q2: Can overheating a reaction lead to ring-opening of the formed azetidine?

A2: Yes, absolutely. The inherent ring strain of azetidines makes them susceptible to ring-opening, and this process is often accelerated at higher temperatures.[1] This can occur via various mechanisms, including nucleophilic attack or acid-catalyzed decomposition. If your desired product is thermally labile, it is crucial to maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Q3: How does the choice of solvent relate to the reaction temperature?

A3: The solvent and temperature are intrinsically linked. The boiling point of the solvent sets the maximum temperature for a reaction at atmospheric pressure. For reactions requiring temperatures above the boiling point of common solvents, a higher-boiling solvent must be chosen, or the reaction must be carried out in a sealed vessel, often with microwave heating. The polarity of the solvent can also influence the optimal temperature by affecting the solubility of reagents and the stabilization of transition states.

Q4: My reaction is very slow even at high temperatures. Should I just keep increasing the temperature?

A4: While it's tempting to simply increase the temperature further, this can be counterproductive if it leads to decomposition. If your reaction is sluggish even at elevated temperatures, consider other factors before pushing the temperature higher:

  • Leaving Group: Is your leaving group sufficiently reactive? For example, a hydroxyl group will need to be converted to a better leaving group like a mesylate or tosylate.

  • Base: Is the base strong enough to deprotonate the nucleophile or neutralize any acid formed during the reaction?

  • Catalyst: If the reaction is catalytic, is the catalyst active? Consider increasing the catalyst loading or trying a different catalyst.

Q5: How can I determine if my reaction is under kinetic or thermodynamic control?

A5: A classic experiment to distinguish between kinetic and thermodynamic control is to run the reaction under two sets of conditions:

  • Kinetic Conditions: Low temperature and short reaction time. The product distribution under these conditions will reflect the relative rates of formation of the different products.

  • Thermodynamic Conditions: Higher temperature and longer reaction time. This allows the initial products to potentially revert to the starting materials or intermediates and equilibrate to the most stable product(s).

If the product ratio is different under these two conditions, the reaction is subject to both kinetic and thermodynamic control. The product that predominates at low temperature is the kinetic product, while the one that is favored at high temperature is the thermodynamic product.[5][13]

Visualizing Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate Diagram Starting Material Starting Material Transition State (Azetidine) Transition State (Azetidine) Starting Material->Transition State (Azetidine) Lower Ea Transition State (Pyrrolidine) Transition State (Pyrrolidine) Starting Material->Transition State (Pyrrolidine) Higher Ea Azetidine (Kinetic Product) Azetidine (Kinetic Product) Transition State (Azetidine)->Azetidine (Kinetic Product) Pyrrolidine (Thermodynamic Product) Pyrrolidine (Thermodynamic Product) Transition State (Pyrrolodinie) Transition State (Pyrrolodinie) Transition State (Pyrrolodinie)->Pyrrolidine (Thermodynamic Product)

Caption: Energy profile showing a lower activation energy (Ea) for the kinetic product (azetidine) and a more stable final state for the thermodynamic product (pyrrolidine).

This technical support guide provides a foundational understanding of the critical role of temperature in azetidine ring closure. By carefully considering the principles of kinetics, thermodynamics, and potential side reactions, you can effectively troubleshoot your experiments and optimize your synthetic routes to these important nitrogen-containing heterocycles.

References
  • Microwave-assisted synthesis of azetidines in aqueous media | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Comparative studies on Conventional -Microwave assisted synthesis of 2-azetidinone derivatives. (2017). IOSR Journal of Applied Chemistry. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). MDPI. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025). Journal of the American Chemical Society. [Link]

  • Azetidine Synthesis. (n.d.). [Link]

  • Effects of Solvent and Temperature on Reaction Outcome. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Optimizing Chemical Reactions. (2024). ACS Publications. [Link]

  • Scope of the [2 + 2] cycloaddition reaction. Reactions were performed... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Strategies for Reaction Optimization. (2025). The Knowles Group. [https://knowlesgroup.princeton.edu/wp-content/uploads/sites/2 Knowles Group Website/2020/09/SMS_2016_09_21.pdf]([Link] Knowles Group Website/2020/09/SMS_2016_09_21.pdf)

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.). Google Patents.
  • Development of Predictive Tools for Optimizing Organic Reactions. (n.d.). PMC. [Link]

  • Optimum Temperature Progression for Reversible Exothermic Reaction. (2022). YouTube. [Link]

  • Optimizing the amount of concentration and temperature of substances undergoing chemical reaction using response surface methodo. (n.d.). Cihan University-Erbil Repository. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides. (2021). MDPI. [Link]

  • Kinetic Control vs Thermodynamic Control. (2019). Wix.com. [Link]

  • 33: Kinetic control vs. thermodynamic control. (2020). YouTube. [Link]

  • The effect of different solvent and temperature on the reaction. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. (2011). LOCKSS. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). PMC. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers. [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Technical Support Center: Solvent Selection for 2-(3,5-Dimethylphenyl)azetidine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(3,5-Dimethylphenyl)azetidine. The efficient isolation and purification of this compound are critical for downstream applications. A crucial step in this process is the liquid-liquid extraction (LLE), and the choice of solvent is paramount to achieving high yield and purity. This document provides a detailed, experience-driven guide in a question-and-answer format to address common challenges and provide robust solutions for the extraction of this specific azetidine derivative.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section covers the fundamental concepts that underpin the successful extraction of 2-(3,5-Dimethylphenyl)azetidine. Understanding these principles is key to troubleshooting and optimizing your workflow.

Q1: Why is pH control so critical when extracting 2-(3,5-Dimethylphenyl)azetidine?

The structure of 2-(3,5-Dimethylphenyl)azetidine contains a secondary amine within the azetidine ring, which is a basic functional group. The extraction process hinges on controlling the protonation state of this amine.[1][2]

  • In Acidic/Neutral Aqueous Solution (Protonated Form): The azetidine nitrogen is protonated, forming a positively charged ammonium salt (an azetidinium ion). This salt is ionic and therefore highly soluble in the polar aqueous phase and insoluble in non-polar organic solvents.

  • In Basic Aqueous Solution (Free Base Form): By adding a strong base (e.g., NaOH, K₂CO₃) to raise the pH of the aqueous solution well above the pKa of the conjugate acid of the azetidine (typically pKa > 10-11 for similar compounds), the amine is deprotonated.[2][3][4] This neutral "free base" form is significantly more hydrophobic due to the dimethylphenyl group and will preferentially partition into an immiscible organic solvent.[1]

Therefore, to extract the compound out of the aqueous phase and into the organic phase, the aqueous layer must be made sufficiently basic (pH > 12 is recommended) to ensure the compound is in its neutral, organic-soluble form.[3]

Q2: What is the Distribution Coefficient (K_D), and how does it influence solvent choice?

The Distribution Coefficient (also known as the partition coefficient) is a ratio that measures how a compound distributes itself between two immiscible liquids at equilibrium.[5][6][7] It is defined as:

K_D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

A higher K_D value means that the compound is more soluble in the organic solvent than in the aqueous phase, leading to a more efficient extraction.[6][7] The primary goal in solvent selection is to choose a solvent in which 2-(3,5-Dimethylphenyl)azetidine has a very high K_D, while impurities remain in the aqueous phase. This choice is influenced by factors like solvent polarity, the compound's structure, and the pH of the aqueous phase.[8]

Q3: What are the ideal properties of an extraction solvent for this compound?

Beyond a high K_D for the target molecule, an ideal solvent should possess several key characteristics:[2][7]

  • Immiscibility with Water: The solvent must not be soluble in water to ensure the formation of two distinct layers.[7][9]

  • Good Selectivity: It should dissolve the target compound well but leave impurities (e.g., inorganic salts, polar starting materials) behind in the aqueous layer.

  • Low Boiling Point: A lower boiling point (typically <100°C) facilitates easy removal of the solvent by rotary evaporation after the extraction is complete, without requiring excessive heat that could degrade the product.

  • Chemical Inertness: The solvent must not react with the target compound or other components in the mixture.

  • Safety and Environmental Considerations: The solvent should have low toxicity, flammability, and environmental impact.

  • Density Difference: A significant density difference from water (either higher or lower) makes the separation of layers cleaner and easier.

Part 2: Recommended Solvents & Standard Extraction Protocol

Based on the physicochemical properties of a substituted aryl azetidine, which is expected to be a relatively non-polar, hydrophobic compound, the following solvents are recommended for consideration.

Comparative Analysis of Recommended Solvents
SolventFormulaDensity (g/mL)Boiling Point (°C)Polarity IndexKey AdvantagesKey Disadvantages
Dichloromethane (DCM) CH₂Cl₂1.33403.1High K_D for many organics; denser than water, allowing bottom layer draining.Environmental concerns; relatively toxic.[3]
Ethyl Acetate (EtOAc) C₄H₈O₂0.90774.4Good general-purpose solvent; less toxic than DCM; low boiling point.Partially soluble in water; can hydrolyze under strong acid/base.[10]
Methyl tert-Butyl Ether (MTBE) C₅H₁₂O0.74552.5Low water solubility; low boiling point; less prone to peroxide formation than diethyl ether.Environmental concerns (groundwater contaminant).
Toluene C₇H₈0.871112.4Good for non-polar compounds; forms azeotrope with water to aid removal.High boiling point requires more energy for removal; moderately toxic.
Solvent Selection Workflow

The choice of solvent is not a one-size-fits-all decision. It involves balancing efficiency, safety, and scale. The following diagram illustrates a typical decision-making process.

SolventSelection Solvent Selection for Azetidine Extraction start Crude Reaction Mixture (Aqueous Phase) basify Basify to pH > 12 with NaOH or K2CO3 start->basify check_scale Consider Scale & Safety basify->check_scale lab_scale Lab Scale (<100g) check_scale->lab_scale Small pilot_scale Pilot/Process Scale check_scale->pilot_scale Large dcm Dichloromethane (DCM) + High Efficiency - Toxic lab_scale->dcm High recovery needed etOAc Ethyl Acetate (EtOAc) + Good Balance - Moderate Polarity lab_scale->etOAc Standard choice pilot_scale->etOAc Greener option mtbe MTBE + Good Separation - Environmental Issues pilot_scale->mtbe If process allows toluene Toluene + Good for Non-polar - High Boiling Point pilot_scale->toluene Cost-effective

Caption: Decision workflow for selecting an appropriate extraction solvent.

Experimental Protocol: Standard Liquid-Liquid Extraction

This protocol outlines a standard procedure for isolating 2-(3,5-Dimethylphenyl)azetidine from an aqueous reaction mixture.

  • Preparation: Transfer the aqueous reaction mixture to a separatory funnel of appropriate size (the funnel should not be more than 2/3 full).

  • Basification: Cool the mixture in an ice bath. Slowly add a 6M solution of NaOH (or a saturated solution of K₂CO₃) while monitoring the pH. Continue adding base until the aqueous layer's pH is consistently above 12.[3]

    • Self-Validation: Check the pH using a pH meter or by spotting a small amount onto pH paper. Ensure the pH remains high after swirling.

  • First Extraction: Add a volume of the chosen organic solvent (e.g., Ethyl Acetate, approximately 1/3 of the aqueous volume). Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds.[11]

    • Causality: Vigorous shaking can lead to emulsion formation, especially if surfactants or other impurities are present.[12]

  • Separation: Place the funnel back on a ring stand and allow the layers to separate completely.

  • Collection: Drain the lower layer. If your organic solvent is denser than water (like DCM), it will be the bottom layer. If it is less dense (like EtOAc or MTBE), the aqueous layer will be the bottom layer. Collect the organic layer in a clean flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-5) at least two more times with fresh portions of the organic solvent.

    • Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.[5]

  • Combine and Dry: Combine all the collected organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove residual water.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 2-(3,5-Dimethylphenyl)azetidine.

Part 3: Troubleshooting Guide

This section addresses specific issues that you may encounter during the extraction process.

Q: My product recovery is very low. What are the likely causes and how can I fix them?

Low recovery is a common problem in extraction procedures.[13][14] Here are the most probable causes:

  • Cause 1: Incomplete Basification. If the pH of the aqueous layer is not high enough, a significant portion of your azetidine will remain in its protonated, water-soluble form and will not be extracted.

    • Solution: Before extraction, ensure the pH is robustly >12. After adding the base, swirl the mixture well and re-check the pH to ensure it is homogeneous.[2][3]

  • Cause 2: Insufficient Solvent Volume or Number of Extractions. A single extraction is rarely sufficient to recover all the product.

    • Solution: Perform at least three extractions. To check if you are still recovering the product, you can collect the third and fourth extractions separately and analyze them by TLC or LC-MS to see if a significant amount of product is still present.

  • Cause 3: Poor Solvent Choice. The selected solvent may have a low Distribution Coefficient (K_D) for your compound.

    • Solution: If recovery is consistently low with a solvent like ethyl acetate, try a more non-polar solvent like toluene or a more effective one like dichloromethane (with appropriate safety precautions).[3]

  • Cause 4: "Salting Out" Effect is Needed. If your compound has some residual water solubility even in its free base form, you can decrease its solubility in the aqueous phase.

    • Solution: Saturate the aqueous layer by adding solid sodium chloride (NaCl) before extraction.[3] This increases the ionic strength of the aqueous phase, making it less hospitable to organic molecules and driving more of your compound into the organic layer.[11]

Q: An emulsion has formed between the layers and they won't separate. What should I do?

Emulsion is a stable suspension of one liquid within the other, and it prevents clean separation.[12]

  • Solution 1: Be Patient. Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the emulsion to break.

  • Solution 2: Gentle Swirling. Gently swirl the funnel. The mechanical action can help the droplets coalesce. Avoid vigorous shaking.[11]

  • Solution 3: Add Brine. Add a small amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can disrupt the emulsion.[11][12]

  • Solution 4: Change the Solvent. Adding a small amount of a different organic solvent can alter the properties of the organic phase and break the emulsion.[11]

  • Solution 5: Centrifugation. If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective way to force the layers to separate.

Q: My final product is contaminated with an unknown impurity. Where could it have come from?
  • Cause 1: Co-extraction of a Non-polar Impurity. If your reaction mixture contains a non-polar byproduct or starting material, it will be extracted along with your product.

    • Solution: Consider a "back-extraction." After extracting your product into the organic phase, you can wash this organic phase with a dilute acid solution (e.g., 1M HCl). This will protonate your basic azetidine product, pulling it back into the new aqueous layer while neutral impurities remain in the organic phase. You can then separate the layers, re-basify the new aqueous layer, and extract your now-purified product with a fresh organic solvent.[15]

  • Cause 2: Solvent Impurities. The solvent itself may contain impurities or stabilizers.

    • Solution: Use high-purity (e.g., HPLC grade) solvents for your extraction, especially for the final product isolation.

  • Cause 3: Product Degradation. Azetidines can be susceptible to ring-opening or other reactions under harsh pH or temperature conditions.[16]

    • Solution: Perform the basification and extraction at a lower temperature (e.g., in an ice bath) to minimize degradation. Remove the solvent at the end under reduced pressure without excessive heating.

References

  • Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. [Link]

  • Fiveable. (2025, August 15). Distribution Coefficient Definition. [Link]

  • Scribd. Calculate Distribution Coefficient. [Link]

  • Extraction. (n.d.). [Link]

  • Hadj Seyd, A., et al. (2012). Modelling of Yield and Distribution Coefficient in a Liquid-Liquid Extraction: Effect of the Concentration of Ligand. Asian Journal of Chemistry, 24(10), 4511-4516. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Majors, R. E. (2020, December 19). Practical Aspects of Solvent Extraction. LCGC International. [Link]

  • Reddit. (2023, May 25). Extraction solvent for amines in an aqueous reaction solution?[Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Google Patents.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • CHROMacademy. Sample Preparation Troubleshooting. [Link]

  • Wikipedia. Azetidine. [Link]

Sources

Technical Support Center: Handling Volatile Azetidine Free Bases

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Volatile Azetidine Free Bases in the Laboratory Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, Medicinal Chemists

Status: Active Severity: High (Flammability/Instability Risk) Last Updated: March 2026

The Azetidine Challenge: Overview

Azetidine (C₃H₇N) and its low-molecular-weight derivatives present a dual challenge in the laboratory: high volatility (BP ~61–62°C for the parent) and thermodynamic instability due to ring strain (~25.4 kcal/mol). Unlike pyrrolidine or piperidine, azetidine free bases are prone to rapid, unchecked ring-opening polymerization (ROP) if handled improperly.

This guide provides field-proven protocols to isolate, handle, and store these reagents without compromising yield or safety.

Physical Properties & Safety Data

Quick Reference for Azetidine (Parent, CAS 503-29-7)

PropertyValueImplication
Boiling Point 61–62 °CHighly volatile; significant loss on rotary evaporation.
Flash Point < 0 °C (Est.)Class IB Flammable Liquid . Vapors can travel to ignition sources.[1]
Density 0.847 g/mLFloats on water; phase separation can be tricky in emulsions.
pKa (Conj. Acid) ~11.3Strong base; requires pH >13 for complete extraction.
Ring Strain ~25 kcal/molMetastable . Prone to explosive polymerization with Lewis acids.

Troubleshooting & FAQs

Direct answers to the most common failure modes reported by chemists.

Category A: Yield Loss & Isolation[2]

Q: I extracted the free base, but after removing the solvent on the rotavap, my flask is empty. Where did it go? A: You likely co-evaporated your product. Azetidine forms azeotropes with common solvents, and its high vapor pressure means it will strip off with DCM or ether even at moderate vacuums.

  • The Fix: Do not concentrate to dryness.[2]

    • Extract into a higher boiling solvent (e.g., THF, Toluene) if compatible with the next step.

    • If you must use a volatile solvent (DCM/Ether), concentrate only to a defined volume (e.g., ~10 mL) using a cold bath (0°C) and weak vacuum (>100 mbar).

    • Quantify the solution by NMR (using an internal standard like trimethoxybenzene) and use it directly.

Q: Can I distill azetidine to purify it? A: Yes, but it is high-risk. Distillation concentrates the neat free base, maximizing the risk of polymerization.

  • The Protocol: Distill at atmospheric pressure under nitrogen. Never distill to dryness (peroxides/polymerization risk). Add a radical inhibitor (e.g., BHT) to the pot.

  • Better Alternative: If purity is critical, purify the salt (crystallization) and free-base it immediately before use ("Just-in-Time" generation).

Category B: Stability & Polymerization[4]

Q: My clear azetidine oil turned into a white, viscous solid overnight. What happened? A: Your sample underwent Ring-Opening Polymerization (ROP). This is often triggered by:

  • Trace Acid: Even acidic protons on glass surfaces can initiate cationic polymerization.

  • Heat: Storing neat free base at Room Temp (RT).

  • Nucleophiles: Self-reaction (dimerization) over time.

  • The Fix: Never store neat azetidine free bases. Convert them to HCl or TFA salts for long-term storage. If you must store the free base, keep it as a dilute solution (0.1 M) in a non-nucleophilic solvent (e.g., t-Butyl methyl ether) at -20°C or -80°C.

Q: Is it safe to use chloroform (CDCl₃) for NMR? A: No. Chloroform is often slightly acidic (HCl from decomposition) and can react with the strong azetidine base to form the hydrochloride salt or initiate polymerization (violent exotherm).

  • The Fix: Use Benzene-d6 or DMSO-d6 . If you must use CDCl₃, filter it through basic alumina first to neutralize acidity.

Validated Protocols

Protocol A: "Just-in-Time" Free Basing (Recommended)

Use this workflow to generate the free base immediately before a reaction to maximize yield and safety.

Reagents: Azetidine HCl salt, 5M NaOH (aq), Diethyl Ether (Et₂O) or DCM, KOH pellets.

  • Setup: Place the Azetidine HCl salt in a round-bottom flask. Add a stir bar and cool to 0°C .

  • Neutralization: Add 5M NaOH (3 equiv.) dropwise. The solution will become cloudy as the free base separates.[3]

  • Saturation: Saturate the aqueous phase with solid NaCl (salting out) to force the organic amine out of the water.

  • Extraction: Extract 3x with cold Et₂O.

    • Note: Avoid DCM if the next step involves nucleophilic substitution, as azetidine can react with DCM over long periods (quaternization).

  • Drying: Dry the combined organics over solid KOH pellets (more effective/basic than MgSO₄) for 15 mins at 0°C.

  • Filtration: Filter into a pre-cooled, tared flask.

  • Use:

    • Option 1 (Direct): Add your reaction solvent, assume 100% yield (if salt was pure), and proceed.

    • Option 2 (Concentration): Carefully concentrate on a rotavap (Bath: 0°C, Pressure: 300 mbar) to remove most ether, but leave ~20% volume. Determine concentration via NMR.

Protocol B: Handling the Neat Liquid

Only if absolutely necessary.

  • Glassware: All glassware must be base-washed (rinsed with dilute NaOH then water/acetone) and oven-dried to remove acidic sites.

  • Transfer: Use gas-tight syringes. Chill the syringe in the freezer before drawing up the liquid.

  • Quenching: Have a beaker of dilute HCl ready to quench any spills immediately.

Visual Workflows

Figure 1: Isolation & Handling Logic

A decision tree for handling azetidine based on application needs.

AzetidineHandling Start Start: Azetidine Salt (HCl/TFA) Decision1 Is the Free Base Stable at RT? Start->Decision1 PathStable Standard Extraction (DCM/NaOH) Decision1->PathStable Yes (High MW) PathVolatile Volatile/Unstable Protocol Decision1->PathVolatile No (Parent/Low MW) Step1 1. Cool to 0°C 2. Neutralize (5M NaOH) 3. Salt out (NaCl) PathVolatile->Step1 Step2 Extract into Et2O or THF (Avoid CHCl3) Step1->Step2 Step3 Dry over KOH Pellets (Avoid Acidic MgSO4) Step2->Step3 Decision2 Next Step? Step3->Decision2 RouteA Use Solution Directly (Recommended) Decision2->RouteA Reagent in Soln RouteB Concentrate Carefully (0°C, >200 mbar) Decision2->RouteB Neat required Polymer RISK: Polymerization if concentrated to dryness RouteB->Polymer Over-drying

Caption: Workflow for isolating volatile azetidine free bases. Note the critical decision points to avoid polymerization.

Figure 2: The Polymerization Trap

Mechanism of failure when handling azetidines.

Polymerization Monomer Azetidine Monomer (Strained Ring) Trigger Trigger: Proton (H+) or Lewis Acid Monomer->Trigger Contamination Activated Activated Species (Azetidinium Ion) Trigger->Activated Attack Nucleophilic Attack by 2nd Monomer Activated->Attack Attack->Activated Autocatalysis Polymer Polyamine Polymer (Viscous Solid) Attack->Polymer Chain Growth

Caption: Simplified mechanism of acid-catalyzed Ring-Opening Polymerization (ROP) in azetidines.

Solvent Compatibility Matrix

SolventCompatibilityNotes
Diethyl Ether Excellent Low BP allows easy removal; non-reactive.
THF Good Good solubility; harder to remove without heating.
Dichloromethane Fair Caution:[4] Can react with azetidine (quaternization) upon prolonged storage. Use immediately.
Chloroform POOR Acidic impurities trigger polymerization. Avoid.
Acetone POOR Azetidine can form imines/enamines with ketones.
Water Good Stable in basic aqueous solution, but hard to isolate.

References

  • Organic Syntheses , Coll. Vol. 5, p.83 (1973); Vol. 49, p.6 (1969). Preparation of Azetidine.[2][5][6][7][8]Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
  • Sigma-Aldrich (Merck) . Safety Data Sheet: Azetidine.[1] Accessed March 2026. Link

  • Padwa, A. (2004). Comprehensive Heterocyclic Chemistry III: Azetidines, Azetines, and Azetes. Elsevier.
  • Sirotnak, F. M., et al. (1984). Biochemical and pharmacological properties of azetidine-2-carboxylic acid. Biochemical Pharmacology.

Disclaimer: This guide is for informational purposes for trained laboratory personnel only. Always consult the specific MSDS and your institution's Chemical Hygiene Plan before handling hazardous materials.

Sources

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to HPLC Method Development for Azetidine Enantioseparation

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry increasingly prioritizes sp³-rich, rigid three-dimensional scaffolds, chiral azetidines have emerged as premier bioisosteres for morpholines, piperidines, and pyrrolidines. However, the unique structural dynamics of this highly strained four-membered nitrogen heterocycle present distinct challenges for analytical scientists.

As a Senior Application Scientist, I have developed this guide to objectively compare the performance of leading Chiral Stationary Phases (CSPs) for azetidine separation. This guide moves beyond empirical trial-and-error, detailing the mechanistic causality behind experimental choices and providing self-validating protocols to ensure robust, reproducible enantiomeric excess (ee) determinations.

Mechanistic Foundations of Azetidine Chirality

Separating azetidine enantiomers requires overcoming specific physicochemical hurdles. The 4-membered ring possesses significant ring strain (~26 kcal/mol), and if the nitrogen atom is unprotected, it undergoes rapid pyramidal inversion. In chiral High-Performance Liquid Chromatography (HPLC), this rapid inversion can lead to peak broadening or coalescence, frustrating baseline resolution.

To achieve successful enantioseparation, we must stabilize the 3D conformation. This is typically done in two ways:

  • Chemical Derivatization: Introducing a bulky N-protecting group (e.g., Boc, Cbz) freezes the nitrogen's conformation, allowing the CSP to recognize a stable, rigid stereocenter.

  • Coordination Chemistry: For underivatized azetidines (like azetidine-2-carboxylic acid), utilizing transition metals to lock the molecule into a rigid coordination sphere during separation.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Choosing the correct CSP is the most critical decision in your method development workflow. Below is an objective comparison of the three dominant CSP classes used for azetidine derivatives.

A. Polysaccharide-Based CSPs (Amylose vs. Cellulose)

Polysaccharide CSPs, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), are the gold standard for N-protected azetidines. The chiral recognition relies on a "three-point interaction" model. The carbamate linkages act as hydrogen bond donors/acceptors, the phenyl rings provide


 interactions, and the helical polymer backbone offers a highly specific steric cavity. Amylose often outperforms cellulose for bulky 2,3-disubstituted azetidines due to its more expansive helical groove [1].
B. Ligand Exchange Chromatography (LEC)

For underivatized, highly polar azetidines like azetidine-2-carboxylic acid, traditional polysaccharide columns fail due to poor retention and peak shape. LEC solves this by utilizing a chiral selector (e.g., L-proline) bonded to the silica support. When Cu(II) is added to the mobile phase, it forms a transient, ternary diastereomeric complex with the chiral selector and the azetidine analyte. The difference in the thermodynamic stability of the (R)- vs. (S)-complexes drives the separation [2].

C. Macrocyclic Antibiotics (e.g., Chirobiotic)

Macrocyclic antibiotic CSPs (like Teicoplanin or Vancomycin) are ideal for unprotected, basic azetidines. They operate via ionic interactions, hydrogen bonding, and steric inclusion within their aglycone "baskets." They are particularly powerful in polar organic modes (POM), offering excellent MS-compatibility compared to LEC.

Quantitative Comparison of CSP Performance
ParameterPolysaccharide (Amylose/Cellulose)Ligand Exchange (LEC)Macrocyclic Antibiotics
Primary Mechanism H-bonding,

, Steric inclusion
Cu(II) ternary complexationIonic, H-bonding, Steric fit
Ideal Azetidine Substrate N-Protected (Boc, Cbz), Aryl-substitutedUnderivatized azetidine carboxylic acidsUnprotected basic azetidines
Mobile Phase Compatibility Normal Phase, Reversed Phase, POMAqueous buffers with Cu(II) saltsPolar Organic Mode, Reversed Phase
Typical Resolution (

)
1.5 – 5.0+1.2 – 3.01.5 – 3.5
MS Compatibility Excellent (in RP/POM modes)Poor (due to Cu(II) salts)Excellent

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every method must be a self-validating system. The following step-by-step protocols are designed to establish causality between your chromatographic parameters and the resulting resolution.

Protocol A: Polysaccharide CSP Method for N-Protected Azetidines

This protocol is optimized for evaluating enantiomeric ratios in [3].

Phase 1: Initial Screening

  • Sample Prep: Dissolve the racemic azetidine in the mobile phase to a concentration of 1.0 mg/mL. Causality: Matching the sample diluent to the mobile phase prevents solvent-induced peak distortion.

  • Column Selection: Screen sequentially across immobilized amylose (e.g., Chiralpak IA/IG) and cellulose (e.g., Chiralcel IB/IC) columns (Dimensions: 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

Phase 2: Thermodynamic & Kinetic Optimization

  • Modifier Tuning: If

    
    , replace Isopropanol with Ethanol. Causality: Ethanol has a smaller steric footprint, allowing deeper penetration of the azetidine into the chiral helical cavity, often altering enantioselectivity (
    
    
    
    ).
  • Temperature Control: Evaluate separation at 20°C and 35°C. Lower temperatures thermodynamically stabilize the transient diastereomeric complex (increasing

    
    ), but decrease mass transfer kinetics (widening peaks).
    

Phase 3: Additive Tuning & System Suitability (Self-Validation)

  • Additives: For basic azetidines, add 0.1% Diethylamine (DEA). For acidic derivatives, add 0.1% Trifluoroacetic acid (TFA). Causality: Additives mask residual silanols on the silica support, preventing secondary achiral interactions that cause peak tailing.

  • Validation Criteria: The method is validated only if Resolution (

    
    ) > 1.5, Tailing Factor (
    
    
    
    ) < 1.5, and Theoretical Plates (
    
    
    ) > 5,000.
Protocol B: Ligand Exchange Chromatography (LEC) for Azetidine-2-Carboxylic Acid

Phase 1: Mobile Phase Preparation

  • Prepare an aqueous solution of 2 mM Copper(II) sulfate (

    
    ).
    
  • Adjust the pH to 5.0 using an acetate buffer. Causality: A pH of 5.0 ensures the azetidine carboxylic acid is properly ionized to act as a bidentate ligand for the Cu(II) center.

Phase 2: Chromatographic Separation

  • Column: L-Proline bonded silica column (250 x 4.6 mm).

  • Conditions: Isocratic elution at 0.8 mL/min. Maintain column temperature at 35°C. Causality: Ligand exchange kinetics are inherently slow; elevating the temperature accelerates the exchange rate, significantly sharpening the chromatographic peaks.

Visualizations of Chiral Method Development

To conceptualize the method development process and the underlying molecular interactions, refer to the following logical diagrams.

Workflow Start Azetidine Racemate Sample Preparation Screening CSP Screening (Polysaccharide, LEC, Macrocyclic) Start->Screening MobilePhase Mobile Phase Selection (Normal, Reversed, Polar Organic) Screening->MobilePhase Optimization Method Optimization (Temp, Flow Rate, Additives) MobilePhase->Optimization Validation Method Validation (ICH Guidelines: Rs > 1.5, Tf < 1.5) Optimization->Validation

Figure 1: Systematic workflow for chiral HPLC method development of azetidine derivatives.

Mechanism Azetidine Chiral Azetidine • N-Protecting Group • Aryl/Alkyl Substituents • Dipole Moment CSP Polysaccharide CSP • Carbamate Linkages (NH, C=O) • Helical Cavities • Pi-Electron Systems Azetidine->CSP Hydrogen Bonding Azetidine->CSP Pi-Pi Interactions Azetidine->CSP Steric Inclusion

Figure 2: Three-point chiral recognition mechanism between an azetidine and a polysaccharide CSP.

References

  • Title: The Reciprocal Principle of Selectand-Selector-Systems in Supramolecular Chromatography Source: Molecules (MDPI) URL: [Link]

  • Title: Research progress of chiral ligand exchange stationary phases in the enantiomer resolution Source: E3S Web of Conferences URL: [Link]

  • Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-Arylazetidines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-arylazetidines. This document is structured to assist analytical chemists and drug discovery scientists in the structural elucidation and differentiation of this scaffold from isomeric or homologous alternatives.

Executive Summary

The 2-arylazetidine scaffold is a privileged motif in medicinal chemistry, serving as a conformationally restricted analogue of benzylamines. However, its analysis presents unique challenges due to the high ring strain (~25 kcal/mol) of the four-membered heterocycle. Unlike stable six-membered rings (piperidines) or five-membered rings (pyrrolidines), 2-arylazetidines undergo distinct, strain-release fragmentation pathways under ionization.

This guide objectively compares the fragmentation behavior of 2-arylazetidines against key structural alternatives (Aziridines, Pyrrolidines, and Open-chain Isomers) and delineates the specific diagnostic ions required for unambiguous identification.

Mechanistic Analysis: The 2-Arylazetidine Signature

The mass spectral fingerprint of 2-arylazetidines is governed by two competing forces: release of ring strain and stabilization of the benzylic cation .

Primary Fragmentation Pathways

Under Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI), 2-arylazetidines display three dominant pathways.

Pathway A: Retro-[2+2] Cycloreversion (Diagnostic)

This is the most specific pathway for differentiating the azetidine ring from other isomers. The four-membered ring cleaves symmetrically to yield an alkene and an imine.

  • Mechanism: Concerted or stepwise cleavage of the N(1)–C(2) and C(3)–C(4) bonds (or N(1)–C(4) and C(2)–C(3)).

  • Observable Ions:

    • Loss of Ethylene (M - 28): Cleavage of C(2)-C(3) and N(1)-C(4) generates a stable aryl-imine cation. This is often the base peak in ESI-MS/MS.

    • Styrene Ion: In EI, charge retention on the aryl fragment may produce a styrene radical cation.

Pathway B: Benzylic Cleavage (Alpha-Cleavage)

Driven by the stability of the tropylium ion or benzylic carbocation.

  • Observable Ions:

    • m/z 91 (Tropylium): Highly abundant in EI spectra of unsubstituted phenyl variants.

    • m/z 104 (Phenylethyl cation): Often observed if the ring opens prior to fragmentation.

Pathway C: Ring Opening & H-Rearrangement

The ring strain facilitates N-C bond homolysis, leading to open-chain distonic ions that subsequently eliminate amines or alkyl groups.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation mechanisms for a generic N-substituted 2-phenylazetidine.

AzetidineFragmentation Precursor Protonated 2-Phenylazetidine [M+H]+ TS_Retro Transition State: Retro-[2+2] Cycloreversion Precursor->TS_Retro Strain Release TS_Benzyl Ring Opening: C-N Bond Homolysis Precursor->TS_Benzyl Benzylic Stabilization Frag_Imine Aryl Imine Cation (Diagnostic: [M-28]+) TS_Retro->Frag_Imine Charge Retention on N Neutral_Ethylene Neutral Ethylene (C2H4) TS_Retro->Neutral_Ethylene Neutral Loss Frag_Tropylium Tropylium Ion (m/z 91) TS_Benzyl->Frag_Tropylium Heterolytic Cleavage Neutral_Amine Neutral Amine Fragment TS_Benzyl->Neutral_Amine

Figure 1: Competing fragmentation pathways for 2-arylazetidines. The Retro-[2+2] pathway yielding the [M-28]+ ion is the primary diagnostic filter.

Comparative Performance: Azetidines vs. Alternatives[1]

To validate the presence of a 2-arylazetidine, one must rule out isomeric structures. The table below compares the MS performance and characteristic signals of 2-arylazetidines against its closest structural relatives.

Table 1: Diagnostic Comparison of Nitrogen Heterocycles
Feature2-Arylazetidine (4-membered)2-Arylaziridine (3-membered)2-Arylpyrrolidine (5-membered)Open-Chain Isomer (e.g., Allylamine)
Ring Strain ~25 kcal/mol~27 kcal/mol~6 kcal/molN/A
Primary Neutral Loss Ethylene (28 Da) Carbene (:CH2, 14 Da) or AlkeneH2 (2 Da) or Ammonia (17 Da)Propylene (42 Da)
Base Peak (ESI) [M - 28]+ (Aryl Imine)[M - 15]+ (Methyl loss)[M - H]+ or Alpha-cleavageVariable
Stability Moderate (Opens on activation)Low (Opens spontaneously)High (Resistant to ring opening)High
Diagnostic Ratio High abundance of m/z 91 & [M-28] High abundance of m/z 104 Dominant [M-H] Random fragmentation
Detailed Differentiators
1. vs. Aziridines (3-Membered Rings)[1]
  • The Problem: Aziridines are isomeric (if N-methylated) and also strained.

  • The Solution: Aziridines typically undergo ring opening to form allylic cations much faster than azetidines. In ESI-MS/MS, 2-arylaziridines rarely show a clean loss of 28 Da (ethylene). Instead, they often show losses of 15 Da (methyl radical) or ring expansion products.

  • Protocol: Monitor the Collision Energy (CE) profile. Aziridines fragment at lower CE (10-15 eV) compared to azetidines (20-30 eV).

2. vs. Pyrrolidines (5-Membered Rings)
  • The Problem: Pyrrolidines are the thermodynamic sink and often contaminants.

  • The Solution: Pyrrolidines are exceptionally stable. They do not undergo retro-[2+2] cycloreversion. Their spectra are dominated by hydrogen losses ([M-2H]+) or simple alpha-cleavage losing the aryl group.

  • Key Indicator: If you observe a strong [M-28]+ peak, it is not a pyrrolidine.

Experimental Protocols

To generate reproducible fragmentation data for library matching or structural confirmation, the following self-validating protocol is recommended.

Method A: ESI-MS/MS Structural Elucidation

Objective: Confirm 2-arylazetidine core via Retro-[2+2] pathway.

  • Sample Preparation: Dilute compound to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min into a Q-TOF or Orbitrap mass spectrometer.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Source Temp: 300°C.

  • MS/MS Acquisition:

    • Isolate the precursor ion [M+H]+ (Isolation width 1.0 Da).

    • Stepped Collision Energy (Self-Validating Step): Acquire spectra at 10, 30, and 50 eV.

      • Low CE (10 eV): Should show minimal fragmentation (confirms stability vs aziridine).

      • Med CE (30 eV): Should maximize the [M-28]+ diagnostic ion.

      • High CE (50 eV): Should show dominance of m/z 91 (tropylium).

Method B: Differentiation Workflow (Logic Diagram)

Use this workflow to make a "Go/No-Go" decision on the scaffold identity.

Workflow Start Unknown Isomer (C9H11N, m/z 134) Step1 Perform MS/MS (CE = 30 eV) Start->Step1 Check1 Is [M-28]+ (m/z 106) the Base Peak? Step1->Check1 Result_Azetidine Confirmed: 2-Arylazetidine Check1->Result_Azetidine Yes (Retro-2+2) Check2 Is [M-15]+ or Ring Opening dominant? Check1->Check2 No Result_Aziridine Probable: Aziridine Check2->Result_Aziridine Yes (Methyl loss) Result_Pyrrolidine Probable: Pyrrolidine (Check for [M-H]+) Check2->Result_Pyrrolidine No (Stable)

Figure 2: Decision tree for differentiating nitrogen heterocycles based on MS/MS fragmentation.

References

  • Differentiating Isomers using High Resolution Mass Spectrometry. Vertex AI Search Results. Available at:

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines. Journal of Organic Chemistry. Available at:

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Available at:

  • Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. Available at:

  • A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Benchchem. Available at:

Sources

Comprehensive Guide to Determining Enantiomeric Excess (ee) of 2-Arylazetidines

[1]

Executive Summary

2-Arylazetidines are high-value, strained nitrogen heterocycles increasingly prevalent in drug discovery due to their ability to modulate metabolic stability and conformation. However, their inherent ring strain and basicity pose unique challenges for enantiomeric excess (ee) determination. Unlike stable 5- or 6-membered rings, azetidines are prone to ring-opening and degradation on acidic stationary phases or at high temperatures.

This guide objectively compares the three primary methodologies for determining the ee of 2-arylazetidines: Chiral HPLC/SFC (the industry standard), NMR with Chiral Derivatizing Agents (for absolute configuration), and NMR with Chiral Solvating Agents (for rapid screening).

Part 1: Strategic Method Selection

The choice of method depends heavily on the functionalization of the azetidine nitrogen and the stage of research. Use the decision matrix below to select the optimal workflow.

Decision Logic for ee Determination

Azetidine_EE_WorkflowStartStart: 2-Arylazetidine SampleCheck_NIs the Nitrogen Protected?(e.g., N-Tosyl, N-Boc, N-Cbz)Start->Check_NDirect_HPLCMethod A: Direct Chiral HPLC/SFC(High Accuracy, Non-destructive)Check_N->Direct_HPLCYesCheck_ScaleSample Scale & Time?Check_N->Check_ScaleNo (Free Amine)Deriv_ReqDerivatization Required(Free amines streak/tail)Check_Scale->Deriv_Req>10 mg, High AccuracyCSA_MethodMethod C: NMR with CSA(Pirkle Alcohol)(Fast, No Workup)Check_Scale->CSA_Method<5 mg, Rapid ScreenMosher_MethodMethod B: Mosher's Amide NMR(Absolute Config + ee)Deriv_Req->Mosher_MethodNeed Absolute ConfigDeriv_TosylSynthesize N-Tosyl Derivative(Stable standard)Deriv_Req->Deriv_TosylRoutine QCDeriv_Tosyl->Direct_HPLC

Figure 1: Decision tree for selecting the appropriate ee determination method based on substrate protection and analytical needs.

Part 2: Detailed Methodologies

Method A: Chiral HPLC & SFC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs) are the most robust methods. For 2-arylazetidines, polysaccharide-based columns are dominant.

Critical Technical Insight: Free azetidines are basic and often interact with residual silanols on the column, leading to peak tailing. N-protection (e.g., Tosyl, Boc) is highly recommended to mask the basicity and provide a "handle" for pi-pi interactions with the chiral selector.

1. Recommended Stationary Phases
Column NameSelector TypeBest For
Chiralpak AD-H / AD-3 Amylose tris(3,5-dimethylphenylcarbamate)Broad scope; excellent for N-tosyl-2-arylazetidines.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Complementary to AD; often separates isomers where AD fails.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized phase; robust for chlorinated solvents (DCM) which dissolve azetidines well.
Chiralpak Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Specific success cited in literature for 2-phenyl-N-tosylazetidine [1].
2. Experimental Protocol (SFC Example)
  • System: Agilent 1260 Infinity II SFC or equivalent.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol (Gradient 5% to 40%).

  • Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA). Crucial for free amines to suppress peak tailing.

  • Detection: UV at 254 nm (aryl chromophore).

  • Procedure:

    • Dissolve 1 mg of sample in 1 mL MeOH.

    • Inject 5 µL.

    • Screen isocratic conditions (e.g., 15% MeOH) once gradient elution determines approximate retention.

Method B: 1H/19F NMR with Mosher's Acid (Absolute Configuration)[1]

When a reference standard is unavailable, or absolute configuration ((R) vs (S)) is unknown, derivatization with Mosher's acid (MTPA) is the method of choice. This converts enantiomers into diastereomers, which have distinct NMR chemical shifts.[1]

Mechanism: The Mosher's amide locks the conformation. The phenyl group of the MTPA moiety shields protons on one side of the azetidine ring (anisotropic effect), allowing assignment of configuration based on chemical shift differences (

Protocol:
  • Reagents: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), Dry Pyridine, CDCl₃.

  • Reaction:

    • Mix 2-arylazetidine (0.05 mmol) with (R)-MTPA-Cl (0.075 mmol) and Pyridine (excess) in DCM.

    • Stir for 1-4 hours.

    • Quench with water, extract with DCM, and dry.

  • Analysis:

    • Acquire 1H NMR (focus on ring protons) or 19F NMR (CF₃ group).

    • The CF₃ signal is a singlet. In a racemic mixture derivatized with (R)-MTPA, you will see two singlets.

    • Calculation:

      
      
      
Method C: NMR with Chiral Solvating Agents (CSA)[1]

For rapid screening without chemical modification, CSAs form transient non-covalent complexes with the azetidine. This is ideal for monitoring reaction optimization in real-time.

Recommended Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) .

  • Why: The anthryl group provides strong magnetic anisotropy, and the hydroxyl group hydrogen-bonds with the azetidine nitrogen [2].

Protocol:
  • Sample Prep: Dissolve ~5 mg of 2-arylazetidine in 0.6 mL CDCl₃.

  • Titration: Add 1 equivalent of Pirkle Alcohol.

  • Measurement: Shake and acquire 1H NMR.

  • Observation: Look for splitting of the benzylic proton (H2 position on azetidine) or the methyl groups if present.

  • Note: If splitting is poor, cool the NMR probe to -20°C to stabilize the diastereomeric complex.

Part 3: Comparative Analysis

FeatureChiral HPLC/SFCMosher's Acid NMRCSA NMR (Pirkle)
Accuracy High (>99.5%)Moderate (depends on integration)Low-Moderate (Screening)
Throughput High (Automated)Low (Synthesis required)High (Mix & Measure)
Sample State RecoverableDestructive (Derivatized)Recoverable (Evaporation)
Requirement Racemic StandardPure ReagentPure Reagent
Best For Final QC, purity checkDetermining Absolute ConfigReaction optimization

Part 4: References

  • Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Source: Organic & Biomolecular Chemistry, 2015. Context: Describes the separation of 2-phenyl-N-tosylazetidine using Chiralpak Cellulose-1 (Hexane/IPA 90:10). URL:[Link]

  • SFC Separation of Achiral and Chiral Pharmaceutical Compounds. Source: YMC Europe. Context: General conditions for SFC separation of basic drugs using amine modifiers. URL:[Link]

In Vitro Metabolic Stability Assays for Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Paradox

In modern medicinal chemistry, the azetidine ring is a "privileged scaffold."[1][2] Its high ring strain (~26 kcal/mol),


-rich character, and ability to modulate basicity (lowering pKa relative to pyrrolidines) make it an ideal tool for optimizing physicochemical properties. However, these same structural features introduce unique metabolic liabilities that standard screening funnels often miss.

The Core Problem: Standard high-throughput metabolic stability screens rely heavily on Liver Microsomes (LM) . While LMs are excellent for assessing Cytochrome P450 (CYP) liability, they lack the cytosolic fraction. Azetidines, particularly when linked to electron-deficient aromatic systems, are prime substrates for Aldehyde Oxidase (AO) and Glutathione S-Transferase (GST) —enzymes located primarily in the cytosol.

Consequently, relying solely on microsomal data can lead to a "false negative" stability profile, where a compound appears stable in vitro but fails rapidly in vivo due to cytosolic clearance. This guide objectively compares assay systems to prevent this costly oversight.

Comparative Analysis of Assay Systems

To accurately predict the in vivo clearance of azetidine-containing molecules, one must select an assay system that covers the relevant enzymatic landscape.

Table 1: Performance Matrix of In Vitro Systems for Azetidines
FeatureLiver Microsomes (LM) S9 Fraction Cryopreserved Hepatocytes Recombinant Enzymes
Enzyme Composition CYPs, UGTs (enriched)CYPs, UGTs, AO , GST (diluted)All Enzymes (Physiological ratios)Single Isoform (e.g., CYP3A4)
Azetidine Specificity Low. Misses cytosolic AO oxidation and GST ring-opening.Medium. Contains AO/GST, but activity is lower than in whole cells.High. The "Gold Standard" for capturing total clearance.Specialized. Use for reaction phenotyping only.
Cofactor Requirements NADPH (Phase I), UDPGA (Phase II)NADPH, UDPGA, PAPS, GSHNone (Endogenous cofactors present)NADPH
Throughput HighHighMediumLow
Cost LowLow/MediumHighHigh
Risk for Azetidines High Risk of Underprediction. Moderate Risk (Sensitivity issues).Lowest Risk. N/A
Deep Dive: Why Microsomes Fail Azetidines

Azetidines attached to heteroaromatic rings (e.g., pyridine, pyrimidine) are electron-deficient. This electronic signature activates the carbon


 to the nitrogen for nucleophilic attack by Aldehyde Oxidase (AO) , a cytosolic molybdo-flavoenzyme. Since microsomes are prepared by centrifugation that removes the cytosol, AO is absent.
  • Result: A compound may have a

    
     in microsomes (stable) but 
    
    
    
    in hepatocytes (unstable).

Metabolic Pathways & Mechanisms[3][4]

Understanding the specific degradation pathways is crucial for selecting the right assay.

Diagram 1: Azetidine Metabolic Fate

Caption: Differential metabolic pathways for azetidine scaffolds showing the segregation between Microsomal (CYP) and Cytosolic (AO, GST) clearance.

AzetidineMetabolism Substrate Azetidine-Aryl Scaffold Microsomes Liver Microsomes (ER Bound) Substrate->Microsomes Partitioning Cytosol Cytosol (Soluble Fraction) Substrate->Cytosol Partitioning CYP CYP450 (Oxidation/Dealkylation) Microsomes->CYP Met_Ox Oxidized Metabolite CYP->Met_Ox Standard Clearance AO Aldehyde Oxidase (Nucleophilic Attack) Cytosol->AO GST GST (Ring Opening) Cytosol->GST Met_Lactam Azetidinone/Lactam (AO Product) AO->Met_Lactam High Liability for N-Heterocycles Met_Glut Glutathione Conjugate GST->Met_Glut Strain Release Mechanism

Experimental Protocols

To ensure data integrity, use the following protocols. These are designed to be self-validating by including specific positive controls for non-CYP metabolism.

Protocol A: Hepatocyte Stability Assay (The Gold Standard)

Purpose: To determine total intrinsic clearance (


) encompassing CYP, AO, and GST pathways.

Materials:

  • Cryopreserved hepatocytes (Human/Rat/Mouse).[3]

  • Williams' Medium E (WME) supplemented with L-glutamine.

  • Control 1 (CYP): Verapamil or Testosterone.

  • Control 2 (AO): Phthalazine or Carbazeran (Critical for validating azetidine clearance).

  • Control 3 (Low Clearance): Warfarin.

Workflow:

  • Thawing: Thaw hepatocytes rapidly at 37°C. Centrifuge (50g, 5 min) and resuspend in WME to

    
     cells/mL.
    
  • Viability Check: Ensure viability >75% using Trypan Blue exclusion.

  • Incubation:

    • Pre-incubate cell suspension for 10 min at 37°C / 5% CO2.

    • Add test compound (final conc: 1

      
      M, DMSO <0.1%).
      
    • Timepoints: 0, 15, 30, 60, 90, 120 min.

  • Sampling: Remove 50

    
    L aliquot, quench immediately in 150 
    
    
    
    L ice-cold Acetonitrile (containing Internal Standard).
  • Analysis: Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Calculate

    
     from the slope of ln(% Remaining) vs. time.
    
  • 
    .
    
  • Validation: If Phthalazine is stable (

    
     min), the AO activity in the lot is compromised. Reject data.
    
Protocol B: Cytosolic "Litmus Test" (AO Diagnosis)

Purpose: To confirm if high clearance in hepatocytes is driven specifically by Aldehyde Oxidase.

Materials:

  • Human Liver Cytosol (HLC) (commercial or in-house).

  • AO Inhibitor: Hydralazine (25

    
    M) or Raloxifene.
    
  • Cofactor: None required for AO (AO utilizes molecular oxygen).

Workflow:

  • Preparation: Prepare two parallel incubations of HLC (1 mg protein/mL) in phosphate buffer (pH 7.4).

    • Group A: Cytosol + Vehicle.

    • Group B: Cytosol + Hydralazine (25

      
      M).
      
  • Initiation: Add test azetidine compound (1

    
    M).
    
  • Incubation: 37°C for 60 minutes.

  • Quench & Analyze: As per Protocol A.

Self-Validating Logic:

  • If Clearance (Group A) >> Clearance (Group B), the compound is an AO substrate .

  • This confirms that the azetidine core (or its pendant heterocycle) is the metabolic soft spot.

Strategic Decision Making

When should you deploy these assays? Use this decision tree to optimize resources while ensuring safety.

Diagram 2: Assay Selection Decision Tree

Caption: Logic flow for evaluating azetidine stability, prioritizing the detection of cytosolic clearance liabilities.

AssaySelection Start New Azetidine Analog Synthesized Step1 Screen 1: Liver Microsomes (LM) + NADPH Start->Step1 Check1 Is CL_int (LM) High? Step1->Check1 HighLM High CYP Liability Optimize Structure Check1->HighLM Yes LowLM Low/Mod CYP Clearance (Potential False Negative) Check1->LowLM No Step2 Screen 2: Hepatocyte Stability (Suspension) LowLM->Step2 Check2 Is CL_int (Heps) >> CL_int (LM)? Step2->Check2 Discrepancy Cytosolic Liability Detected (AO or GST) Check2->Discrepancy Yes (>3x diff) Stable True Metabolic Stability Proceed to PK Check2->Stable No Confirm Run Cytosol Assay +/- Hydralazine Discrepancy->Confirm ResultAO AO Substrate Block alpha-C or Change Heterocycle Confirm->ResultAO Inhibited by Hydralazine ResultGST GST Substrate Reduce Ring Strain or Electrophilicity Confirm->ResultGST Not Inhibited

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: PubMed / NIH. URL:[Link]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Source: Drug Metabolism and Disposition (ASPET). URL:[Link]

  • Aldehyde Oxidase (AO) Reaction Phenotyping Assay. Source: Evotec / Cyprotex. URL:[Link]

  • A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. Source: ACS Medicinal Chemistry Letters (PubMed Central). URL:[Link]

  • Microsomal vs Hepatocyte Stability: Which One to Choose? Source: Patsnap Synapse. URL:[Link]

Sources

Safety Operating Guide

2-(3,5-Dimethylphenyl)azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile building block in modern drug discovery, 2-(3,5-Dimethylphenyl)azetidine presents unique handling and disposal challenges. Unlike unstrained aliphatic amines, the four-membered azetidine ring possesses significant ring strain, which dictates its reactivity profile and waste management requirements.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational protocol for the safe disposal of 2-(3,5-Dimethylphenyl)azetidine. By understanding the causality behind these physicochemical hazards, laboratory professionals can ensure strict compliance with environmental regulations and internal safety standards.

Quantitative Hazard & Physicochemical Profile

To properly manage the disposal of this compound, we must first quantify its physical properties. The table below summarizes the critical data points that inform our disposal logic.

PropertyValue / ClassificationOperational Implication
Chemical Class Secondary Cyclic AmineActs as a Lewis/Brønsted base; incompatible with strong acids.
Ring Strain ~26 kcal/molSusceptible to exothermic ring-opening under harsh conditions.
Aqueous Toxicity High (Typical for aryl amines)Must NEVER be discharged into municipal sewer systems.
Waste Classification Hazardous Organic WasteRequires high-temperature incineration by licensed facilities.

Physicochemical Hazards & Causality

The safe disposal of 2-(3,5-Dimethylphenyl)azetidine requires an understanding of its underlying structural chemistry. The basicity of the secondary amine nitrogen, coupled with the ~26 kcal/mol strain of the azetidine ring, means that exposure to concentrated electrophiles or strong mineral acids can trigger violent, exothermic ring-opening reactions.

Therefore, standard acid-neutralization spill kits (often used for simple inorganic bases) are strictly contraindicated for pure azetidines. Instead, physical absorption using inert materials is the scientifically sound approach to containment[1]. Furthermore, as an aryl amine derivative, it poses persistent environmental hazards, strictly prohibiting drain disposal [2].

Emergency Spill Response Protocol

In the event of a spill, immediate containment is critical to prevent aerosolization and surface contamination. The following protocol relies on physical isolation rather than chemical neutralization to prevent unintended exothermic degradation.

Step-by-Step Spill Mitigation:

  • Assess and Isolate: Immediately evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, maximize room ventilation to disperse volatile amine vapors.

  • Don Appropriate PPE: Equip heavy-duty nitrile gloves (standard latex offers insufficient breakthrough time for organic amines), safety goggles, and a lab coat. For large spills, a half-face respirator with an organic vapor cartridge is required.

  • Containment via Inert Absorption: Do NOT use acidic neutralizing agents. Apply an inert, non-combustible absorbent such as vermiculite, diatomaceous earth, or dry sand to the perimeter of the spill, working inward to prevent spreading [3].

  • Collection: Use a non-sparking polypropylene scoop to transfer the saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected area with a 5% dilute acetic acid solution to solubilize trace amine residues as their water-soluble acetate salts, followed by a thorough hot water rinse [3]. Collect all rinse water as hazardous aqueous waste.

SpillResponse Start Spill Detected Assess Assess Volume & Ventilation (Fume Hood vs. Open Bench) Start->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate Large Spill PPE Don Advanced PPE (Respirator, Nitrile Gloves) Assess->PPE Small Spill Evacuate->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Collect in Sealed HDPE Container Absorb->Collect Label Label as Hazardous Amine Waste Collect->Label

Workflow for mitigating 2-(3,5-Dimethylphenyl)azetidine spills.

Standard Operating Procedure: Waste Segregation & Disposal

Routine disposal of 2-(3,5-Dimethylphenyl)azetidine reaction mixtures, mother liquors, and contaminated consumables must adhere to strict segregation protocols to prevent unintended reactions in bulk waste carboys[1].

Step-by-Step Disposal Plan:

  • Matrix Evaluation: Determine the solvent matrix of the azetidine waste. Segregate strictly into "Halogenated" or "Non-Halogenated" organic waste streams.

  • Compatibility Check (Critical): Ensure the receiving waste carboy does NOT contain strong oxidizers (e.g., peroxides, nitric acid) or concentrated acids. Mixing strained cyclic amines with these reagents can initiate an exothermic ring-opening polymerization.

  • Transfer and Containment: Transfer the liquid waste into a designated, clearly labeled PTFE or HDPE waste container using a dedicated funnel. Do not fill containers beyond 80% capacity to allow for vapor expansion.

  • Solid Waste Management: Dispose of contaminated weighing papers, pipette tips, and gloves in a solid hazardous waste bin lined with a double-thickness polyethylene bag.

  • Institutional Handoff: Coordinate with your Environmental Health and Safety (EHS) department for pickup. The ultimate destruction method for this compound is high-temperature incineration by an EPA-licensed facility [2].

WasteSegregation Waste 2-(3,5-Dimethylphenyl)azetidine Waste Stream Check Check Matrix Compatibility Waste->Check Acid Strong Acids/Oxidizers Present? Check->Acid Halogen Halogenated Solvents Present? BinA Halogenated Organic Waste (Incineration) Halogen->BinA Yes BinB Non-Halogenated Organic Waste (Incineration) Halogen->BinB No Acid->Halogen No Danger DO NOT MIX Risk of Exothermic Reaction Acid->Danger Yes

Chemical compatibility and segregation pathway for azetidine waste.

Glassware Decontamination

Residual 2-(3,5-Dimethylphenyl)azetidine on glassware poses a cross-contamination risk for future sensitive metal-catalyzed cross-coupling experiments and a safety hazard for washing personnel.

  • Initial Organic Rinse: Inside a fume hood, rinse the glassware thoroughly with a polar organic solvent (e.g., methanol or acetone) to dissolve the lipophilic free base amine. Collect this rinse in the appropriate organic waste carboy.

  • Acidic Wash: Rinse the glassware with a dilute (1 M) hydrochloric acid or 5% acetic acid solution. This protonates any remaining amine, converting it into a highly water-soluble ammonium salt that is easily flushed away.

  • Final Wash: Wash with standard laboratory detergent and perform a final triple rinse with deionized water before transferring to a drying oven.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press.[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.